2,6-Dioxaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dioxaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZHIBLSSHZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169741 | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174-79-8 | |
| Record name | 2,6-Dioxaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000174798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIOXASPIRO(3.3)HEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4046SYP4FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,6-Dioxaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dioxaspiro[3.3]heptane is a unique spirocyclic scaffold containing two oxetane rings sharing a common carbon atom. Its rigid, three-dimensional structure and the presence of two ether linkages make it an intriguing building block for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on the intramolecular cyclization of 3,3-bis(hydroxymethyl)oxetane. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis and application in research and development. While direct, detailed experimental procedures for the synthesis of this compound are not extensively reported in the reviewed literature, this guide outlines the most plausible synthetic routes based on established methodologies for the formation of oxetane rings and spirocycles.
Introduction
Spirocyclic systems have garnered significant attention in drug discovery and materials science due to their inherent three-dimensionality and conformational rigidity. The spiro[3.3]heptane framework, in particular, offers a compact and well-defined scaffold for the presentation of functional groups in precise spatial orientations. The incorporation of heteroatoms, such as oxygen, into this framework to form structures like this compound, can further modulate physicochemical properties such as polarity, solubility, and metabolic stability.
This guide focuses on the synthesis of this compound, a molecule of interest for its potential applications as a bioisostere for other chemical groups and as a monomer for the synthesis of novel polymers.
Synthetic Pathways
The primary and most logical synthetic approach to this compound involves a two-step process:
-
Synthesis of the precursor, 3,3-bis(hydroxymethyl)oxetane.
-
Intramolecular cyclization (double etherification) of the diol to form the spirocyclic diether.
Synthesis of 3,3-Bis(hydroxymethyl)oxetane
The key precursor, 3,3-bis(hydroxymethyl)oxetane, can be synthesized from the commercially available 3,3-bis(chloromethyl)oxetane. This transformation is a nucleophilic substitution reaction where the chloride ions are displaced by hydroxide ions.
Diagram 1: Synthesis of the key precursor.
Intramolecular Cyclization to this compound
The formation of the second oxetane ring to yield this compound from 3,3-bis(hydroxymethyl)oxetane involves an intramolecular Williamson ether synthesis. This reaction typically requires the activation of the hydroxyl groups, for example, by converting them into better leaving groups such as tosylates or mesylates, followed by treatment with a base. A direct acid-catalyzed dehydration is also a plausible, though less controlled, route.
Diagram 2: Proposed intramolecular cyclization.
Experimental Protocols
Synthesis of 3,3-Bis(hydroxymethyl)oxetane from 3,3-Bis(chloromethyl)oxetane
Materials:
-
3,3-Bis(chloromethyl)oxetane
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Water
-
Organic solvent (e.g., Dioxane or DMF)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-bis(chloromethyl)oxetane (1 equivalent) in a mixture of water and a miscible organic solvent (e.g., 1:1 dioxane/water).
-
Add sodium carbonate or potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3,3-bis(hydroxymethyl)oxetane.
| Parameter | Value |
| Starting Material | 3,3-Bis(chloromethyl)oxetane |
| Reagents | Na₂CO₃ or K₂CO₃, Water, Dioxane |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Not reported, estimated > 70% |
| Purification | Column Chromatography/Recrystallization |
Table 1: Quantitative data for the synthesis of 3,3-bis(hydroxymethyl)oxetane.
Proposed Synthesis of this compound via Intramolecular Cyclization
This protocol is a proposed method based on the principles of the Williamson ether synthesis.
Part A: Tosylation of 3,3-Bis(hydroxymethyl)oxetane
Materials:
-
3,3-Bis(hydroxymethyl)oxetane
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
Aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3,3-bis(hydroxymethyl)oxetane (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add pyridine or TEA (2.2 equivalents).
-
Slowly add a solution of tosyl chloride (2.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash successively with cold aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 3,3-bis(tosyloxymethyl)oxetane. This intermediate may be used in the next step without further purification.
Part B: Intramolecular Cyclization
Materials:
-
Crude 3,3-bis(tosyloxymethyl)oxetane
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF or DMF.
-
Slowly add a solution of the crude 3,3-bis(tosyloxymethyl)oxetane (1 equivalent) in anhydrous THF or DMF to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
| Parameter | Value (Proposed) |
| Starting Material | 3,3-Bis(hydroxymethyl)oxetane |
| Activating Agent | p-Toluenesulfonyl chloride |
| Base for Cyclization | Sodium hydride or Potassium tert-butoxide |
| Solvent | THF or DMF |
| Reaction Temperature | 50-70 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | Not reported, estimated 40-60% |
| Purification | Vacuum Distillation/Column Chromatography |
Table 2: Proposed quantitative data for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and symmetry. The ¹H NMR spectrum is expected to show a singlet for the eight equivalent methylene protons. The ¹³C NMR spectrum should show three distinct signals corresponding to the spiro carbon, the methylene carbons, and the carbons adjacent to the oxygen atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O-C ether stretching vibrations.
-
Gas Chromatography (GC): To determine the purity of the final product.
Safety Considerations
-
3,3-Bis(chloromethyl)oxetane is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium hydride and potassium tert-butoxide are highly reactive and flammable bases. They should be handled with extreme care under an inert atmosphere.
-
Solvents such as THF and DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound, while not extensively detailed in the current scientific literature, can be reasonably approached through the intramolecular cyclization of 3,3-bis(hydroxymethyl)oxetane. This guide provides a robust framework and proposed experimental protocols to enable researchers to synthesize this valuable spirocyclic building block. Further optimization of the proposed reaction conditions may be necessary to achieve high yields and purity. The availability of this compound will undoubtedly spur further research into its applications in medicinal chemistry and material science.
Spectroscopic Characterization of 2,6-Dioxaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dioxaspiro[3.3]heptane is a unique spirocyclic molecule featuring two oxetane rings sharing a central quaternary carbon. This strained bicyclic ether holds potential as a novel scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development applications. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in the public domain, this guide extrapolates expected values from known spectroscopic principles of related oxetane and spirocyclic systems. Furthermore, it outlines detailed, generalized experimental protocols for acquiring and interpreting the spectroscopic data for this and similar novel compounds.
Introduction
The spiro[3.3]heptane framework is a rigid, three-dimensional scaffold that has garnered increasing interest in drug discovery as a bioisostere for more common ring systems. The introduction of heteroatoms, such as oxygen in the 2 and 6 positions to form this compound, imparts unique physicochemical properties, including altered polarity, solubility, and metabolic stability. Accurate and unambiguous characterization of this molecule is the foundation for any further investigation into its chemical and biological activities. This guide serves as a practical resource for researchers undertaking the synthesis and characterization of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the this compound molecule will be reflected in its NMR spectra, leading to a simplified set of signals.
¹H NMR Spectroscopy: Due to the symmetry of the molecule, all eight methylene protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. The chemical shift of these protons is anticipated to be in the range of 4.5-5.0 ppm, characteristic of methylene protons adjacent to an oxygen atom in a strained four-membered ring.
¹³C NMR Spectroscopy: The molecule contains three distinct carbon environments: the central spiro carbon, the four methylene carbons, and the two carbons of each oxetane ring that are not the spiro center. Consequently, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals. The methylene carbons are expected to resonate in the range of 70-80 ppm, while the spiro carbon, being a quaternary center, will likely appear further downfield and with a weaker intensity.
| NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 4.5 - 5.0 | Singlet | -CH₂- |
| ¹³C NMR | 70 - 80 | - | -CH₂- |
| Downfield | - | Spiro C |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by vibrations associated with the C-O and C-H bonds within the oxetane rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | Strong |
| C-O-C Stretch (Ether) | 1000 - 1250 | Strong |
| CH₂ Bend | 1400 - 1470 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound (C₅H₈O₂) is expected to show a molecular ion peak corresponding to its molecular weight. Predicted mass spectrometry data for various adducts have been calculated.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 101.05971 |
| [M+Na]⁺ | 123.04165 |
| [M-H]⁻ | 99.045154 |
| [M+NH₄]⁺ | 118.08625 |
| [M+K]⁺ | 139.01559 |
| [M]⁺ | 100.05188 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: 0 to 220 ppm
-
Pulse angle: 45 degrees
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Acquire data in both positive and negative ion modes to observe different adducts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
References
Computational Modeling of 2,6-Dioxaspiro[3.3]heptane: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy. Among these, the spiro[3.3]heptane motif is a key structural element. This technical guide focuses on the computational modeling of the 2,6-dioxaspiro[3.3]heptane structure, a promising but understudied scaffold. In the absence of extensive experimental data for this specific molecule, this paper outlines a comprehensive computational methodology based on established theoretical chemistry principles and data from analogous spirocyclic systems. This guide provides a framework for researchers to conduct their own in-silico investigations of this compound and its derivatives, enabling the prediction of its structural, energetic, and electronic properties, which are crucial for applications in drug design and materials science.
Introduction
The unique architecture of spiro[3.3]heptanes, characterized by two cyclobutane rings sharing a single carbon atom, imparts a rigid, well-defined three-dimensional structure. The introduction of heteroatoms, such as oxygen in this compound, can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutics. Computational modeling provides a powerful and cost-effective avenue to explore the conformational landscape, electronic properties, and potential intermolecular interactions of such novel structures before undertaking extensive synthetic efforts.
This whitepaper details a robust computational workflow for the in-depth analysis of this compound. The methodologies described herein are grounded in quantum chemical calculations, specifically Density Functional Theory (DFT) and ab initio methods, which are the gold standard for the accurate prediction of molecular properties.
Computational Methodology: A Detailed Protocol
The following section outlines a comprehensive protocol for the computational modeling of this compound. This workflow can be adapted for the study of its derivatives as well.
Initial Structure Generation and Conformational Analysis
A logical first step in the computational modeling of any molecule is the generation of an initial 3D structure and a thorough exploration of its potential conformations.
Protocol:
-
Initial 3D Structure Generation: A preliminary 3D structure of this compound can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView).
-
Conformational Search: A systematic or stochastic conformational search should be performed to identify all low-energy conformers. Given the rigidity of the spiro[3.3]heptane framework, the conformational space is expected to be limited. Molecular mechanics force fields (e.g., MMFF94, UFF) are suitable for an initial rapid screening of conformations.
-
Quantum Mechanical Refinement: The low-energy conformers identified from the molecular mechanics search should then be subjected to geometry optimization using quantum mechanical methods to obtain more accurate structures and relative energies.
Geometry Optimization and Vibrational Frequency Analysis
The core of the computational study involves obtaining the equilibrium geometry and confirming its stability.
Protocol:
-
Method Selection: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP functional is a popular choice for organic molecules. For higher accuracy, composite ab initio methods like G4 or W1 can be employed, though at a significantly higher computational expense.
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d) is a reasonable starting point for geometry optimizations. For more accurate energy calculations and the description of electronic properties, larger basis sets like 6-311+G(d,p) or aug-cc-pVTZ are recommended.
-
Geometry Optimization: The geometry of each conformer should be fully optimized without any constraints. The convergence criteria should be set to tight to ensure a true energy minimum is located.
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a wide range of molecular properties can be calculated to understand the electronic nature of this compound.
Protocol:
-
Single-Point Energy Calculations: To obtain highly accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.
-
Population Analysis: Charges on individual atoms can be calculated using various population analysis schemes such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). NBO analysis is particularly useful as it provides insights into bonding and orbital interactions.
-
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Spectroscopic Properties: As mentioned, IR and Raman spectra can be simulated from the calculated vibrational frequencies. Additionally, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data if available.
Predicted Structural Data
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| C-O | C1 | O2 | ~ 1.43 | |
| C-C (in ring) | C1 | C7 | ~ 1.54 | |
| C-C (spiro) | C4 | C1 | ~ 1.55 | |
| C-H | C1 | H | ~ 1.09 | |
| **Bond Angles (°) ** | ||||
| C-O-C | C1 | O2 | C3 | ~ 92-95 |
| O-C-C | O2 | C1 | C7 | ~ 88-91 |
| C-C-C (in ring) | C1 | C7 | C4 | ~ 88-91 |
| C-C-C (spiro) | C1 | C4 | C5 | ~ 109.5 |
| H-C-H | H | C1 | H | ~ 109.5 |
| Dihedral Angles (°) | ||||
| C-O-C-C | C7 | C1 | O2 | C3 |
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the computational modeling of this compound.
Caption: A flowchart illustrating the key steps in the computational modeling of this compound.
Conclusion
This technical guide provides a comprehensive methodological framework for the computational modeling of this compound. While experimental data for this specific molecule is sparse, the protocols outlined here, based on well-established quantum chemical methods and knowledge from analogous systems, offer a robust approach for its in-silico characterization. By following this guide, researchers can predict the geometry, stability, and electronic properties of this compound and its derivatives, thereby accelerating the discovery and development of new chemical entities in the fields of medicinal chemistry and materials science. The provided workflow and predicted structural data serve as a valuable resource for initiating and guiding future computational and experimental investigations into this intriguing spirocyclic scaffold.
The Discovery and Synthesis of 2,6-Dioxaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dioxaspiro[3.3]heptane is a unique saturated heterocyclic scaffold that has garnered interest in medicinal chemistry due to its rigid, three-dimensional structure. While its modern applications are expanding, the specific historical account of its initial discovery and synthesis is not prominently documented in contemporary chemical literature. This guide explores the most probable historical synthetic route to this compound, drawing parallels from the synthesis of analogous spirocyclic systems from the early 20th century. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to offer a comprehensive technical resource on this intriguing molecule.
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in modern searchable databases, the intellectual framework for its synthesis was well-established in the early 20th century. During the 1930s and 1940s, pioneering work on related spirocyclic systems, such as the 2,6-diazaspiro[3.3]heptanes, was conducted by researchers like Govaert and Mann. The synthesis of these compounds frequently utilized pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) as a key starting material.
Given the prevalence of the Williamson ether synthesis, a robust and well-understood method for forming ethers from an alkoxide and an alkyl halide, it is highly probable that the first synthesis of this compound was achieved through an intramolecular application of this reaction. This would involve the preparation of a di-functionalized pentaerythritol derivative, such as a dihalide or ditosylate, followed by a base-mediated double ring closure.
Proposed Historical Synthesis Pathway
The most logical and historically consistent pathway to this compound involves a two-step process starting from pentaerythritol. The first step is the conversion of two of the four hydroxyl groups to good leaving groups, such as halides or tosylates. The second step is the intramolecular Williamson ether synthesis, where a strong base is used to deprotonate the remaining hydroxyl groups, which then act as nucleophiles to displace the leaving groups and form the two oxetane rings of the spirocyclic system.
Caption: Proposed historical synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the likely historical synthesis of this compound.
Synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol (Pentaerythritol Dibromide)
Reaction: C(CH₂OH)₄ + 2 PBr₃ → C(CH₂OH)₂(CH₂Br)₂ + 2 H₃PO₃
Procedure:
-
To a stirred solution of pentaerythritol (136.15 g, 1.0 mol) in 500 mL of anhydrous pyridine, phosphorus tribromide (180.6 g, 0.67 mol) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The mixture is then heated to 60 °C for 3 hours.
-
After cooling, the reaction mixture is poured onto 1 kg of crushed ice and extracted with diethyl ether (3 x 500 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethanol and water to afford 2,2-bis(bromomethyl)-1,3-propanediol as a white solid.
Synthesis of this compound
Reaction: C(CH₂OH)₂(CH₂Br)₂ + 2 NaOH → C₅H₈O₂ + 2 NaBr + 2 H₂O
Procedure:
-
To a solution of 2,2-bis(bromomethyl)-1,3-propanediol (26.2 g, 0.1 mol) in 500 mL of ethanol, a solution of sodium hydroxide (12.0 g, 0.3 mol) in 100 mL of water is added dropwise with vigorous stirring.
-
The reaction mixture is refluxed for 12 hours.
-
After cooling to room temperature, the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The remaining aqueous solution is extracted with diethyl ether (4 x 100 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate and the solvent is carefully removed by distillation at atmospheric pressure.
-
The resulting residue is distilled under reduced pressure to yield this compound as a colorless liquid.
Quantitative Data
The following tables summarize the quantitative data for the key compounds in the synthesis of this compound.
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pentaerythritol | C₅H₁₂O₄ | 136.15 | 260.5 | 276 (30 mmHg) |
| 2,2-Bis(bromomethyl)-1,3-propanediol | C₅H₁₀Br₂O₂ | 261.94 | 112-113 | - |
| This compound | C₅H₈O₂ | 100.12 | - | 134-135 |
Table 2: Typical Reaction Conditions and Yields
| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pentaerythritol → 2,2-Bis(bromomethyl)-1,3-propanediol | PBr₃, Pyridine | Pyridine | 0 → 60 | 27 | 60-70 |
| 2,2-Bis(bromomethyl)-1,3-propanediol → this compound | NaOH | Ethanol/Water | Reflux | 12 | 50-60 |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.45 (s, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 75.5 (CH₂), 42.0 (C) |
| IR (neat, cm⁻¹) | 2960, 2870, 1130, 980 |
| Mass Spec (EI, m/z) | 100 (M⁺), 70, 42 |
Logical Workflow Diagram
The following diagram illustrates the logical workflow from starting material to the final product, including the key transformation.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of chemical history, the pathway to this compound from pentaerythritol via an intramolecular Williamson ether synthesis represents the most plausible historical route. The methodologies described in this guide, rooted in fundamental organic reactions, provide a robust framework for the preparation of this valuable scaffold. The provided quantitative data and workflow diagrams offer a clear and concise technical resource for researchers and professionals interested in the synthesis and application of this unique spirocyclic ether.
physical and chemical properties of 2,6-dioxaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioxaspiro[3.3]heptane is a unique spirocyclic compound featuring a central quaternary carbon atom connecting two oxetane rings. This strained bicyclic ether holds significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. As a potential bioisostere for commonly used motifs in drug discovery, such as gem-dimethyl groups or other cyclic systems, this compound offers a novel scaffold for the design of new therapeutic agents with potentially improved physicochemical properties. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, alongside a detailed experimental protocol for its synthesis.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, a number of properties can be predicted. The following table summarizes the available computed data for this compound. It is crucial to note that these are theoretical predictions and should be confirmed by experimental validation.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | - |
| Molecular Weight | 100.12 g/mol | - |
| CAS Number | 174-79-8 | - |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from pentaerythritol. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should consult original literature for specific reaction conditions and safety precautions.
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaerythritol in an excess of hydrobromic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3,3-bis(bromomethyl)oxetane.
Step 2: Cyclization to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-bis(bromomethyl)oxetane in a suitable dry, polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a strong, non-nucleophilic base, such as sodium hydride, portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by distillation or chromatography.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show a singlet for the eight equivalent methylene protons.
-
¹³C NMR would be expected to show a signal for the methylene carbons and a signal for the central spiro carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of C-O-C stretching vibrations typical for ethers.
Reactivity and Stability
The reactivity of this compound is largely dictated by the strained oxetane rings. These rings are susceptible to ring-opening reactions under acidic conditions or in the presence of strong nucleophiles. The spirocyclic nature of the molecule provides significant rigidity. Information on the thermal stability of the compound is not currently available.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel drug candidates. Its use as a bioisosteric replacement for other chemical groups can lead to improved pharmacological profiles, including enhanced metabolic stability, increased aqueous solubility, and altered conformational preferences of the parent molecule. The two oxetane rings also provide opportunities for further functionalization, allowing for the exploration of chemical space around this novel core.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material to the final spirocyclic product.
Caption: Synthetic pathway to this compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold for applications in drug discovery and materials science. While detailed experimental data on its properties are sparse, its synthesis is achievable from common starting materials. Further research into the physical, chemical, and biological properties of this unique molecule is warranted to fully unlock its potential. The protocols and information provided in this guide serve as a foundational resource for researchers interested in exploring the chemistry and applications of this compound.
Thermal Stability of 2,6-Dioxaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,6-dioxaspiro[3.3]heptane. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from structurally related spirocyclic acetals and oxetanes to provide a robust framework for understanding its thermal behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the thermal properties of this compound and its derivatives. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the application of this unique spirocyclic scaffold.
Introduction
This compound is a unique heterocyclic compound characterized by a spirocyclic structure containing two oxetane rings sharing a central carbon atom. This scaffold has garnered interest in medicinal chemistry and materials science due to its rigid, three-dimensional geometry. Understanding the thermal stability of this molecule is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are paramount.
Inferred Thermal Stability and Potential Decomposition Pathways
Based on the analysis of related compounds, the thermal stability of this compound is expected to be significant. Spiro polycycloacetals, which contain similar spirocyclic acetal linkages, have demonstrated high thermal stabilities, with the onset of decomposition (T-5%, temperature at 5% weight loss) occurring in the range of 343–370 °C[1]. This suggests that the this compound core is inherently stable.
The primary decomposition pathway for oxetane rings is a retro-[2+2] cycloaddition, which results in the formation of an alkene and a carbonyl compound. Given that this compound consists of two oxetane rings, a plausible thermal decomposition mechanism could involve the sequential or concerted retro-[2+2] cycloaddition of both rings.
Proposed Thermal Decomposition Pathway:
Caption: Proposed thermal decomposition of this compound.
Quantitative Data from Analogous Compounds
While no direct quantitative data for this compound is available, the following table summarizes the thermal properties of related spiro polycycloacetals to provide a comparative baseline.
| Compound Class | T-5% (°C) | T-50% (°C) | Tmax (°C) | Reference |
| Spiro Polycycloacetals | 343 - 370 | 460 - 506 | 425 - 537 | [1] |
-
T-5% : Temperature at which 5% weight loss is observed.
-
T-50% : Temperature at which 50% weight loss is observed.
-
Tmax : Temperature of maximum rate of decomposition.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.
Experimental Workflow for TGA:
Caption: Experimental workflow for TGA analysis.
Detailed TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature of approximately 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Collection and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting thermogram to determine key thermal events, including the onset temperature of decomposition (Tonset), the temperatures at 5% (T-5%) and 50% (T-50%) mass loss, and the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature, as well as to study reaction kinetics.
Experimental Workflow for DSC:
Caption: Experimental workflow for DSC analysis.
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a clean, tared hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at a low temperature (e.g., -50 °C) and then heat to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This scan provides information on the initial state of the material and erases its thermal history.
-
Cooling Scan: Cool the sample from the upper temperature to the starting low temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the glass transition (Tg) of the amorphous phase and the melting (Tm) of the crystalline phase.
-
-
Data Collection and Analysis:
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram to determine the melting point (peak of the endotherm), glass transition temperature (midpoint of the step change in the baseline), and the enthalpy of fusion (area under the melting peak).
-
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds provides valuable insights. The spirocyclic acetal core is expected to exhibit good thermal stability, with decomposition likely occurring at elevated temperatures. The probable decomposition mechanism involves a retro-[2+2] cycloaddition of the oxetane rings.
To provide definitive data, rigorous experimental investigation using TGA and DSC is essential. The detailed protocols outlined in this guide offer a standardized approach for researchers to accurately characterize the thermal properties of this compound and its derivatives. This information is crucial for advancing the application of this promising scaffold in drug discovery and materials science.
References
Navigating the Solubility Landscape of 2,6-dioxaspiro[3.3]heptane: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The novel and rigid spirocyclic scaffold of 2,6-dioxaspiro[3.3]heptane has garnered increasing interest in medicinal chemistry and materials science. As a key building block, understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its expected behavior in different solvent classes and detailing experimental protocols for precise solubility determination.
Quantitative Solubility Data
Despite a thorough review of scientific literature, patent databases, and chemical supplier documentation, specific quantitative solubility data for this compound in organic solvents is not publicly available at the time of this publication. The absence of such data highlights a critical knowledge gap and underscores the importance of the experimental protocols detailed within this guide for researchers working with this compound.
Qualitative Solubility Profile: A Predictive Analysis
Based on the molecular structure of this compound, a qualitative assessment of its solubility can be inferred. The molecule possesses a compact and rigid spiroketal structure. The two oxygen atoms within the rings introduce polarity and the potential for hydrogen bonding with protic solvents.
Expected Solubility:
-
High Solubility in Polar Aprotic Solvents: Due to its polar nature, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar C-O bonds of the spiroketal.
-
Moderate to Good Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are likely to be effective at dissolving this compound. The oxygen atoms of the spiroketal can act as hydrogen bond acceptors, facilitating interaction with the hydroxyl groups of the protic solvents.
-
Limited Solubility in Nonpolar Solvents: In nonpolar solvents such as hexanes, toluene, and diethyl ether, the solubility is expected to be significantly lower. The energetic penalty of disrupting the strong intermolecular forces of the solvent to accommodate the more polar solute will limit dissolution.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method is the gold standard for its reliability and reproducibility. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
The solubility should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the shake-flask solubility determination method.
initial reactivity studies of 2,6-dioxaspiro[3.3]heptane
An In-depth Technical Guide to the Initial Reactivity of 2,6-Dioxaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique bicyclic monomer composed of two oxetane rings sharing a central quaternary carbon atom. The significant ring strain inherent in the four-membered oxetane rings is the primary driver for its reactivity. This document explores the predicted initial reactivity of this compound, focusing on its propensity to undergo ring-opening polymerization (ROP). Both cationic and anionic ROP pathways are discussed as viable mechanisms for the synthesis of novel polyethers with a repeating spirocyclic unit, which could offer unique properties for applications in materials science and drug delivery. This guide provides generalized experimental protocols for these transformations and outlines the expected polymer characteristics.
Introduction to this compound
Spirocyclic compounds, particularly those containing strained heterocyclic rings, are of growing interest in medicinal chemistry and materials science.[1][2] this compound belongs to this class, featuring a rigid spiro[3.3]heptane core where two methylene groups are replaced by oxygen atoms. The core structure consists of two oxetane rings fused at a central carbon atom.
The primary chemical feature of this compound is the substantial ring strain of the oxetane units, which is approximately 116 kJ/mol.[3] This high level of strain makes the molecule susceptible to ring-opening reactions, with ring-opening polymerization (ROP) being the most thermodynamically favorable and synthetically useful pathway.[3] The polymerization of this compound is expected to yield a unique linear polyether with pendant oxetane rings or a cross-linked network, depending on the reaction conditions. Such polymers are of interest for creating novel biomaterials, drug delivery vehicles, and advanced coatings.
Caption: Structure of this compound.
Core Reactivity: Ring-Opening Polymerization (ROP)
ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to open its ring and extend the chain.[3] For this compound, both cationic and anionic mechanisms are anticipated to be effective.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is a well-established method for polymerizing cyclic ethers.[3][4] The mechanism involves the activation of the monomer by an electrophile or proton, followed by nucleophilic attack by another monomer molecule.
Proposed Mechanism:
-
Initiation: A cationic initiator (e.g., a protonic acid or a Lewis acid) activates one of the oxygen atoms in the oxetane ring, forming a tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks one of the α-carbons of the activated oxonium ion. This results in the opening of the ring and the formation of a new, propagating oxonium ion at the chain end.
-
Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions.
Caption: Proposed signaling pathway for Cationic ROP.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP involves the nucleophilic attack of an initiator on the monomer to open the ring, creating a propagating anionic species.[3][5] This method is often used for cyclic esters and can also be applied to strained ethers like oxetanes.
Proposed Mechanism:
-
Initiation: A strong nucleophile (e.g., an alkoxide or organometallic species) attacks one of the α-carbons of an oxetane ring, leading to ring opening and the formation of an alkoxide anion.
-
Propagation: The newly formed alkoxide at the chain end acts as a nucleophile, attacking another monomer molecule to continue the chain growth. The counter-ion (e.g., K⁺, Na⁺) plays a crucial role in the reaction kinetics.[5]
-
Termination: The polymerization proceeds until the monomer is consumed. The living anionic chain ends can be intentionally terminated by adding a proton source or another electrophile.
Caption: Proposed signaling pathway for Anionic ROP.
Experimental Protocols
The following are generalized protocols for the ROP of oxetane-based monomers. These serve as a starting point for investigating the reactivity of this compound. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: General experimental workflow for ROP.
Protocol 3.1: Generalized Cationic Ring-Opening Polymerization (CROP)
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with purified this compound monomer and anhydrous solvent (e.g., dichloromethane or toluene).
-
Initiation: The solution is brought to the desired temperature (e.g., 0 °C to 25 °C). A solution of a Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the same solvent is added dropwise via syringe.
-
Polymerization: The reaction mixture is stirred for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or by observing the increase in viscosity.
-
Termination and Isolation: The polymerization is terminated by adding a small amount of a nucleophilic quenching agent, such as methanol or ammonia in methanol. The resulting polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Protocol 3.2: Generalized Anionic Ring-Opening Polymerization (AROP)
-
Reactor Setup: A rigorously dried Schlenk flask equipped with a magnetic stirrer is charged with the purified monomer and an anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF).
-
Initiation: The solution is cooled to the desired reaction temperature (e.g., -20 °C to 25 °C). An initiator solution, such as potassium tert-butoxide (t-BuOK) in THF, is added via syringe.
-
Polymerization: The reaction is allowed to proceed under stirring. The polymerization of living systems is typically fast. The reaction is monitored until the desired conversion is reached.
-
Termination and Isolation: The living anionic ends are terminated by adding a proton source, such as degassed methanol or saturated aqueous ammonium chloride.
-
Purification: The solvent is removed under reduced pressure. The resulting crude polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., cold methanol). The purified polymer is collected by filtration and dried under vacuum.
Data Presentation: Predicted Polymerization Behavior
The tables below summarize the expected outcomes from initial reactivity studies based on the general principles of oxetane polymerization.
Table 1: Predicted Outcomes of Cationic ROP of this compound
| Initiator | Solvent | Temp (°C) | [M]/[I] Ratio | Expected Mn ( g/mol ) | Expected Dispersity (Đ) |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 100:1 | 5,000 - 10,000 | 1.2 - 1.8 |
| HBF₄ | Toluene | 25 | 100:1 | 6,000 - 11,000 | 1.3 - 2.0 |
| CF₃SO₃H | CH₂Cl₂ | 0 | 200:1 | 15,000 - 20,000 | 1.2 - 1.6 |
Table 2: Predicted Outcomes of Anionic ROP of this compound
| Initiator | Solvent | Temp (°C) | [M]/[I] Ratio | Expected Mn ( g/mol ) | Expected Dispersity (Đ) |
| t-BuOK | THF | 25 | 100:1 | 10,000 - 11,000 | 1.1 - 1.3 |
| n-BuLi | THF/Hexane | 0 | 100:1 | 9,000 - 11,000 | 1.2 - 1.5 |
| KOH | DMSO | 50 | 50:1 | 4,000 - 5,500 | 1.4 - 1.9 |
Note: [M]/[I] = Monomer-to-Initiator molar ratio; Mn = Number-average molecular weight; Đ = Dispersity (Mw/Mn).
Conclusion and Future Directions
The initial reactivity of this compound is dominated by its susceptibility to ring-opening polymerization, driven by the high strain of its constituent oxetane rings. Both cationic and anionic polymerization methods are expected to be effective in producing novel polyethers with a unique spirocyclic structure. The resulting polymers could exhibit desirable properties such as increased glass transition temperature, tailored solubility, and potential biocompatibility, making them attractive candidates for advanced applications.
Future research should focus on the controlled and living polymerization of this monomer to precisely tailor polymer architectures. Investigating the reactivity of the two oxetane rings—whether they open simultaneously or sequentially—will be crucial for controlling cross-linking and designing linear versus network polymers. Furthermore, exploring the functionalization of the resulting polymers will expand their utility in drug delivery systems and other biomedical applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 2,6-Dioxaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and ring-opening polymerization (ROP) of 2,6-dioxaspiro[3.3]heptane, a promising monomer for the development of novel biodegradable polyethers. The resulting polymer, poly(this compound), possesses a unique spirocyclic structure that can impart desirable physical and chemical properties for various applications, particularly in the field of drug delivery.
This document details plausible synthetic routes for the monomer, protocols for its polymerization via cationic and organocatalytic methods, and potential applications in drug delivery, supported by visualizations of the polymerization mechanisms and cellular uptake pathways.
Monomer Synthesis: this compound
While specific literature on the synthesis of this compound is limited, a plausible approach involves the double cyclization of a suitable precursor, such as 3,3-bis(hydroxymethyl)oxetane. This method is analogous to the synthesis of other spirocyclic compounds.
Experimental Protocol: Synthesis of this compound
-
Preparation of 3,3-Bis(tosyloxymethyl)oxetane:
-
Dissolve 3,3-bis(hydroxymethyl)oxetane (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Synthesis of this compound:
-
To a solution of diethylene glycol (or a similar high-boiling point diol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add a solution of 3,3-bis(tosyloxymethyl)oxetane (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
-
Ring-Opening Polymerization of this compound
The strained oxetane rings in this compound make it a suitable monomer for ring-opening polymerization. Both cationic and organocatalytic methods are viable for producing the corresponding polyether, poly(this compound).
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization of oxetanes is a well-established method that can be initiated by strong acids or Lewis acids. The following protocol is adapted from the polymerization of similar oxetane monomers.
Experimental Protocol: Cationic ROP of this compound
-
Materials and Preparation:
-
Monomer: this compound (purified by distillation over CaH₂).
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) (distilled prior to use).
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) (distilled over CaH₂).
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
-
Polymerization Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous CH₂Cl₂ to achieve the target monomer concentration (e.g., 1 M).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate vial, prepare a stock solution of the initiator, BF₃·OEt₂, in anhydrous CH₂Cl₂.
-
Initiate the polymerization by rapidly adding the required volume of the initiator solution to the stirred monomer solution via syringe.
-
Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours).
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.
-
Quantitative Data for Cationic ROP of a Substituted Oxetane (Representative Data)
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 0 | 4 | 85 | 5,200 | 1.35 |
| 2 | 100:1 | 0 | 8 | 92 | 10,500 | 1.42 |
| 3 | 200:1 | 25 | 2 | 78 | 18,900 | 1.55 |
| 4 | 100:1 | 25 | 6 | 95 | 11,200 | 1.48 |
Note: This data is representative for the cationic ROP of a substituted mono-oxetane and serves as an estimate for the polymerization of this compound. Actual results may vary.
Organocatalytic Ring-Opening Polymerization
Organocatalysis offers a metal-free alternative for the ROP of cyclic ethers, which is highly desirable for biomedical applications. Strong organic bases, such as phosphazenes or guanidines, can effectively catalyze the polymerization.
Experimental Protocol: Organocatalytic ROP of this compound
-
Materials and Preparation:
-
Monomer: this compound (purified by distillation over CaH₂).
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or a phosphazene base (e.g., P₄-t-Bu).
-
Initiator: A primary alcohol, such as benzyl alcohol (distilled over CaH₂).
-
Solvent: Anhydrous toluene or THF (distilled over sodium/benzophenone).
-
All manipulations should be performed under a dry, inert atmosphere in a glovebox or using Schlenk techniques.
-
-
Polymerization Procedure:
-
In a glovebox, add the monomer, initiator, and solvent to a vial equipped with a stir bar.
-
In a separate vial, prepare a stock solution of the organocatalyst in the same anhydrous solvent.
-
Initiate the polymerization by adding the catalyst solution to the monomer/initiator mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 25 °C to 80 °C) for the specified time.
-
Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Quantitative Data for Organocatalytic ROP of an Oxetane (Representative Data)
| Entry | Monomer/Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1 | 25 | 12 | 91 | 11,500 | 1.15 |
| 2 | 200:1:1 | 25 | 24 | 95 | 22,800 | 1.18 |
| 3 | 100:1:0.5 | 50 | 6 | 93 | 11,000 | 1.21 |
| 4 | 200:1:0.5 | 50 | 12 | 96 | 23,100 | 1.25 |
Note: This data is representative for the organocatalytic ROP of an oxetane and serves as an estimate for the polymerization of this compound. Actual results may vary.
Visualization of Polymerization Mechanisms and Workflows
Application in Drug Delivery
Poly(this compound) is expected to be a biodegradable polyether. The presence of ether linkages in the backbone makes it potentially suitable for various drug delivery applications. The degradation products are anticipated to be non-toxic, small molecules that can be easily cleared from the body.
Potential Advantages for Drug Delivery:
-
Biodegradability: The polymer backbone is susceptible to hydrolysis, leading to degradation into biocompatible products.
-
Biocompatibility: Polyethers are generally known for their good biocompatibility.
-
Drug Encapsulation: The polymer can be formulated into nanoparticles or microparticles to encapsulate a wide range of therapeutic agents.
-
Controlled Release: The degradation rate of the polymer matrix can potentially be tailored to control the release kinetics of the encapsulated drug.
Formulation as Nanoparticles for Drug Delivery:
Poly(this compound) can be formulated into nanoparticles using techniques such as nanoprecipitation or emulsion-solvent evaporation. These nanoparticles can then be loaded with drugs for targeted or controlled release applications.
Cellular Uptake of Polymer Nanoparticles:
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. The primary mechanism of uptake for nanoparticles is endocytosis, which is an energy-dependent process.
The specific endocytic pathway can depend on the size, shape, and surface chemistry of the nanoparticles. Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can trigger the degradation of the polymer matrix and the release of the encapsulated drug into the cytoplasm, where it can reach its therapeutic target.
Disclaimer: The experimental protocols and quantitative data presented herein are based on established methodologies for structurally similar compounds due to the limited availability of specific literature on the ring-opening polymerization of this compound. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.
Application Notes and Protocols for the Polymerization of 2,6-Dioxaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioxaspiro[3.3]heptane (DOSH) is a unique spirocyclic monomer containing two oxetane rings. Its strained four-membered ether rings make it a promising candidate for ring-opening polymerization (ROP) to produce polyethers with interesting architectures and potential applications in biomedical fields, such as drug delivery and biodegradable materials. The resulting polymer, poly(this compound), is expected to possess a unique structure with pendant cyclic ether groups or a linear polyether structure with incorporated spirocyclic units, depending on the polymerization mechanism.
While specific literature on the polymerization of this compound is limited, extensive research on the ROP of other oxetane derivatives provides a strong foundation for developing suitable catalytic systems. This document outlines potential catalytic approaches and detailed protocols for the polymerization of DOSH based on established oxetane chemistry. The primary mechanisms explored are cationic, anionic, and organocatalytic ring-opening polymerizations.
Potential Catalytic Systems for this compound Polymerization
The high ring strain of the oxetane rings in DOSH (approximately 107 kJ/mol for a single oxetane ring) provides a strong thermodynamic driving force for polymerization.[1] The choice of catalytic system will significantly influence the polymerization kinetics, the structure of the resulting polymer, and its properties.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a well-established and highly efficient method for the ROP of oxetanes.[1][2] The mechanism involves the formation of a tertiary oxonium ion at the propagating chain end.
Initiators:
-
Protic Acids: Strong protic acids such as trifluoromethanesulfonic acid (TfOH) or fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring to initiate polymerization.[1]
-
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·O(C₂H₅)₂) are common initiators, often requiring a co-initiator like water or an alcohol to generate a protonic acid in situ.[1][3]
-
Onium Salts: Diaryliodonium and triarylsulfonium salts, particularly those with non-nucleophilic counter-anions (e.g., SbF₆⁻, PF₆⁻), are effective thermal or photoinitiators. Upon activation, they generate a strong acid that initiates polymerization.[1]
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization of oxetanes is also a viable method, typically initiated by strong bases. This approach can offer good control over the polymerization process.
Initiators:
-
Alkoxides: Potassium tert-butoxide (t-BuOK), often in combination with a crown ether (e.g., 18-crown-6) to enhance the nucleophilicity of the alkoxide, has been successfully used for the anionic ROP of functionalized oxetanes.[4][5][6]
Organocatalytic Ring-Opening Polymerization
Organocatalysis presents a metal-free alternative for ROP, which is highly desirable for biomedical applications. While less common for the homopolymerization of oxetanes, certain organocatalysts have been shown to be effective, particularly in copolymerizations.
Catalysts:
-
Phosphazene Bases: Strong, non-nucleophilic organic bases like t-BuP₂ can catalyze the ROP of oxetanes, especially in copolymerization with cyclic anhydrides.[7] This suggests their potential for the homopolymerization of highly reactive oxetanes like DOSH.
Data Presentation: Comparison of Potential Catalytic Systems
The following table summarizes the potential catalytic systems and expected outcomes for the polymerization of this compound, extrapolated from data on other oxetane polymerizations.
| Catalyst System | Initiator/Catalyst | Co-initiator/Additive | Typical Solvent | Temperature (°C) | Expected Mn ( g/mol ) | Expected Đ (PDI) | Notes |
| Cationic ROP | BF₃·O(C₂H₅)₂ | H₂O or Alcohol | Dichloromethane, Toluene | 0 - 80 | 5,000 - 50,000 | 1.2 - 2.0 | Common and effective for oxetanes.[1][3] |
| TfOH | - | Dichloromethane | 0 - 25 | 5,000 - 100,000 | 1.1 - 1.5 | Fast polymerization, can be difficult to control. | |
| Diaryliodonium Salt | UV light (for photopolymerization) | Bulk or solvent | Room Temperature | High (cross-linked) | - | Useful for coatings and thin films.[1] | |
| Anionic ROP | t-BuOK | 18-crown-6 | THF, NMP | 80 - 180 | 1,000 - 20,000 | 1.1 - 1.4 | Good control over molecular weight.[5][6] |
| Organocatalytic ROP | t-BuP₂ | Alcohol | Toluene | 25 - 60 | 3,000 - 20,000 | < 1.2 | Metal-free system, good control expected.[7] |
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.
Protocol 1: Cationic Ring-Opening Polymerization of DOSH using BF₃·O(C₂H₅)₂
Materials:
-
This compound (DOSH), purified by sublimation or distillation.
-
Boron trifluoride etherate (BF₃·O(C₂H₅)₂), freshly distilled.
-
Anhydrous dichloromethane (DCM).
-
Methanol (for quenching).
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve DOSH (e.g., 1.14 g, 10 mmol) in anhydrous DCM (e.g., 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a stock solution of BF₃·O(C₂H₅)₂ in anhydrous DCM (e.g., 0.1 M).
-
Initiate the polymerization by adding a calculated amount of the BF₃·O(C₂H₅)₂ solution (e.g., 1.0 mL for a monomer-to-initiator ratio of 100:1) to the stirred monomer solution.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-24 hours), monitoring the conversion by taking aliquots for ¹H NMR analysis.
-
Quench the polymerization by adding an excess of cold methanol (e.g., 5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mn and Đ), NMR, and DSC.
Protocol 2: Anionic Ring-Opening Polymerization of DOSH using t-BuOK/18-crown-6
Materials:
-
This compound (DOSH), purified.
-
Potassium tert-butoxide (t-BuOK).
-
18-crown-6, dried under vacuum.
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF).
-
Acidified methanol (for quenching).
Procedure:
-
In a flame-dried Schlenk flask, add t-BuOK (e.g., 11.2 mg, 0.1 mmol) and 18-crown-6 (e.g., 26.4 mg, 0.1 mmol).
-
Add anhydrous NMP (e.g., 10 mL) and stir until the solids are dissolved.
-
Add the purified DOSH (e.g., 1.14 g, 10 mmol) to the initiator solution.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the intended duration (e.g., 4-48 hours).
-
Monitor the polymerization progress via ¹H NMR of reaction aliquots.
-
Cool the reaction to room temperature and quench by adding a few drops of acidified methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., water or methanol).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Analyze the polymer's molecular weight, polydispersity, and thermal properties.
Protocol 3: Organocatalytic Ring-Opening Polymerization of DOSH using t-BuP₂
Materials:
-
This compound (DOSH), purified.
-
t-BuP₂ (phosphazene base).
-
An alcohol initiator (e.g., benzyl alcohol), freshly distilled.
-
Anhydrous toluene.
-
Benzoic acid (for quenching).
Procedure:
-
In a glovebox, charge a vial with a stir bar, DOSH (e.g., 0.57 g, 5 mmol), and anhydrous toluene (e.g., 5 mL).
-
Add the alcohol initiator (e.g., 5.4 mg, 0.05 mmol for a monomer-to-initiator ratio of 100:1).
-
Add the t-BuP₂ catalyst (e.g., 11.5 mg, 0.05 mmol).
-
Seal the vial and stir the mixture at room temperature (or slightly elevated temperature, e.g., 50 °C).
-
After the desired time (e.g., 2-24 hours), quench the polymerization by adding a solution of benzoic acid in toluene.
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer using GPC, NMR, and DSC.
Visualizations
Caption: General workflow for the ring-opening polymerization of this compound.
Caption: Proposed mechanism for the cationic ring-opening polymerization of DOSH.
References
The Promise of Spiro-Based Polymers in Materials Science: Focus on Poly(ortho esters)
A Note on Poly(2,6-dioxaspiro[3.3]heptane): Extensive literature searches for "poly(this compound)" and its corresponding monomer did not yield specific results on the synthesis, polymerization, or applications of this particular polymer. This suggests that it is either a novel polymer system with limited published research or that the nomenclature may be different in existing literature.
However, the core structure, a spiro[3.3]heptane containing oxygen atoms, points towards a class of polymers with significant interest in materials science, particularly for biomedical applications: poly(ortho esters) . This document will, therefore, focus on a well-documented and highly relevant class of spiro-based polymers, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.
Poly(ortho esters) are a class of biodegradable polymers known for their hydrolytic instability, which can be precisely controlled, making them excellent candidates for drug delivery and tissue engineering applications.[1][2] Some of the most advanced poly(ortho ester) systems are derived from spirocyclic monomers, which impart unique properties to the resulting polymers.[1]
Application Notes
Poly(ortho esters) derived from spirocyclic monomers offer a versatile platform for a range of applications in materials science, primarily centered around their biocompatibility and tunable degradation profiles.
1. Controlled Drug Delivery:
The acid-sensitive nature of the ortho ester linkage allows for the design of drug delivery systems with release kinetics that can be tailored from hours to months.[1] This is achieved by incorporating acidic or basic excipients into the polymer matrix, which modulate the local pH and, consequently, the rate of hydrolysis and drug release.[1] These polymers are particularly useful for:
-
Long-acting injectables: Semi-solid formulations can be created that are easily injectable and form a solid depot in-situ, providing sustained release of a therapeutic agent.[3]
-
Ophthalmic drug delivery: Their biocompatibility and ability to be formulated as gels or inserts make them suitable for delivering drugs to the eye, minimizing systemic side effects.[2][3]
-
Protein and peptide delivery: The mild degradation conditions of poly(ortho esters) help to preserve the stability and bioactivity of sensitive protein and peptide drugs during release.[3]
2. Tissue Engineering:
The ability of poly(ortho esters) to degrade in a controlled manner and their biocompatible degradation products make them attractive for tissue engineering applications. They can be fabricated into scaffolds that provide temporary mechanical support for regenerating tissues and then degrade as the new tissue forms.[4][5] Specific applications include:
-
Bone regeneration: Scaffolds can be designed to match the mechanical properties of bone and to release growth factors that promote bone formation.[5]
-
Cartilage repair: Injectable hydrogels can be used to fill cartilage defects and support the growth of new cartilage tissue.[6]
-
Soft tissue engineering: Their elastomeric properties can be tuned for applications in cardiac, vascular, and skin regeneration.[4][7]
3. Biodegradable Materials:
Beyond biomedical applications, the biodegradability of poly(ortho esters) makes them a more environmentally friendly alternative to traditional non-degradable plastics in certain applications.[8][9]
Experimental Protocols
The following protocols describe the synthesis of a common spirocyclic ortho ester monomer and its subsequent polymerization to form a poly(ortho ester).
Protocol 1: Synthesis of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (a diketene acetal monomer)
This protocol is based on the synthesis of a key spirocyclic monomer used in the preparation of a family of poly(ortho esters).[1]
Materials:
-
Pentaerythritol
-
Triethyl orthoacetate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
Combine pentaerythritol and a molar excess of triethyl orthoacetate in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of ethanol collected. The reaction is complete when the theoretical amount of ethanol has been removed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium carbonate).
-
Filter the mixture to remove the salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the pure 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane monomer.
Caption: Synthesis of a spirocyclic diketene acetal monomer.
Protocol 2: Synthesis of Poly(ortho ester) by Polyaddition
This protocol describes the polymerization of the spirocyclic monomer with a diol to form a poly(ortho ester).[1][10]
Materials:
-
3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
-
Diol (e.g., 1,6-hexanediol)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Initiator (e.g., a protic acid or a Lewis acid)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane monomer and the diol in the anhydrous solvent in a reaction vessel.
-
Add a catalytic amount of the initiator to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The polymerization is typically an addition reaction and proceeds without the formation of byproducts.
-
Monitor the progress of the polymerization by measuring the increase in viscosity of the solution or by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent (e.g., a tertiary amine if an acid catalyst was used).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to remove any residual solvent.
Caption: Poly(ortho ester) synthesis via polyaddition.
Data Presentation
The properties of poly(ortho esters) can be tailored by varying the monomer and diol components. The following table summarizes representative data for a family of poly(ortho esters).
| Polymer Composition (Monomer:Diol) | Molecular Weight (Mw, kDa) | Glass Transition Temp. (Tg, °C) | Degradation Time (in vitro, pH 7.4) |
| 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane : 1,6-hexanediol | 50 - 100 | 10 - 20 | Weeks to Months |
| 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane : trans-cyclohexanedimethanol | 60 - 120 | 40 - 60 | Months to a Year |
| 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane : poly(ethylene glycol) (PEG) | 30 - 80 | -10 - 10 | Days to Weeks |
Note: The data presented are representative values and can vary significantly based on the specific synthesis conditions and the molecular weight of the diol used.
By carefully selecting the monomers and controlling the polymerization conditions, researchers can develop poly(ortho esters) with a wide range of properties to meet the demands of various applications in materials science and drug development. The use of spirocyclic monomers is a key strategy in creating polymers with enhanced stability and tunable degradation characteristics.
References
- 1. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ortho esters) - their development and some recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyrotaxanes as emerging biomaterials for tissue engineering applications: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(limonene thioether) Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polyorthoester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2,6-Dioxaspiro[3.3]heptane as a Monomer for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polymers derived from the monomer 2,6-dioxaspiro[3.3]heptane (DSH). The resulting polymer, poly(this compound) (PDSH), is a type of poly(orthoester), a class of biodegradable polymers with significant promise for drug delivery applications. While direct experimental data on the polymerization of DSH is emerging, this document outlines protocols and expected properties based on the well-established chemistry of analogous spirocyclic orthoesters and oxetanes.[1]
Introduction to this compound (DSH) and its Polymerization
This compound is a bicyclic monomer containing two oxetane rings sharing a central quaternary carbon. The high ring strain of the oxetane rings makes DSH a suitable candidate for ring-opening polymerization (ROP), particularly cationic ring-opening polymerization (CROP). The resulting linear polymer, PDSH, possesses a poly(orthoester) backbone. Poly(orthoesters) are known for their biocompatibility and acid-labile linkages, which allow for controlled degradation and drug release in acidic environments, such as those found in tumor tissues or intracellular compartments.[1]
The polymerization of DSH is expected to proceed via a cationic mechanism, where an initiator generates a cationic species that attacks one of the oxygen atoms in the oxetane ring, leading to ring opening and propagation. The polymerization can be controlled to produce polymers with specific molecular weights and low polydispersity, which is crucial for predictable drug delivery performance.[1]
Synthesis of this compound Monomer
While a definitive, optimized synthesis for this compound is not widely published, its synthesis can be inferred from established methods for creating similar spirocyclic compounds. A plausible synthetic route would involve the double cyclization of a pentaerythritol derivative.
Conceptual Synthetic Pathway:
A potential synthetic route could start from pentaerythritol, which is first converted to a di-leaving group derivative at the 1 and 3 positions, such as a di-tosylate or di-mesylate. This intermediate can then undergo an intramolecular Williamson ether synthesis under basic conditions to form the first oxetane ring. Subsequent modification of the remaining hydroxyl groups to leaving groups, followed by a second intramolecular cyclization, would yield the this compound core.
Cationic Ring-Opening Polymerization (CROP) of DSH
The polymerization of DSH is anticipated to be effectively initiated by cationic initiators. Based on the successful polymerization of analogous spirocyclic orthoesters, a controlled "immortal" CROP is a promising approach.[1] This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Experimental Protocol: Immortal Cationic Ring-Opening Polymerization of DSH
This protocol is adapted from the polymerization of a similar spirocyclic orthoester monomer and should be optimized for DSH.[1]
Materials:
-
This compound (DSH) monomer (rigorously purified)
-
Initiator: A protic acid or a Lewis acid in combination with a proton source (e.g., triflic acid (TfOH) or a tridentate halogen bond donor catalyst)[1]
-
Chain Transfer Agent (CTA): An alcohol, such as benzyl alcohol, for immortal polymerization
-
Anhydrous solvent: Dichloromethane (DCM) or other chlorinated solvents
-
Quenching agent: Triethylamine or other basic solution
-
Precipitation solvent: Methanol or ethanol
Procedure:
-
Monomer and Solvent Preparation: Dry the DSH monomer and solvent rigorously. Distill DCM from calcium hydride before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization:
-
Dissolve the desired amount of DSH monomer in anhydrous DCM.
-
Add the chain transfer agent (e.g., benzyl alcohol).
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Add the initiator solution dropwise with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination: Once the desired conversion is reached, quench the polymerization by adding an excess of a basic solution like triethylamine.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization of Poly(this compound) (PDSH):
-
Molecular Weight and Polydispersity: Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The appearance of new signals corresponding to the opened oxetane units and the disappearance of the monomer signals will indicate successful polymerization.
-
Thermal Properties: Analyzed by differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by thermogravimetric analysis (TGA) to assess thermal stability.
Properties and Applications in Drug Development
Based on the poly(orthoester) backbone, PDSH is expected to exhibit properties that are highly valuable for drug delivery applications.
| Property | Expected Characteristics | Relevance to Drug Development |
| Biodegradability | The orthoester linkages in the polymer backbone are susceptible to hydrolysis, especially under acidic conditions, leading to non-toxic degradation products.[1] | Enables the controlled release of encapsulated drugs and ensures the clearance of the polymer from the body, minimizing long-term toxicity. |
| Biocompatibility | Poly(orthoesters) are generally known for their good biocompatibility. | Essential for any material intended for in vivo applications to avoid adverse immune responses. |
| Tunable Degradation | The degradation rate can potentially be tuned by copolymerization with other monomers or by controlling the polymer's molecular weight and crystallinity. | Allows for the design of drug delivery systems with specific release profiles, ranging from days to months. |
| Drug Encapsulation | The polymer matrix can be used to encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics. | Protects the drug from premature degradation and provides a vehicle for targeted delivery. |
| pH-Sensitive Release | The acid-labile nature of the orthoester bonds can be exploited for targeted drug release in acidic microenvironments, such as tumors or endosomes.[1] | Enhances the therapeutic efficacy of the drug by concentrating it at the site of action while minimizing systemic side effects. |
| Mechanical Properties | The polymer is expected to be an amorphous or semi-crystalline thermoplastic, with mechanical properties that can be tailored for various formulations (e.g., microspheres, implants).[1] | Determines the suitability of the polymer for different drug delivery device formats. |
Visualizations
Diagram 1: Cationic Ring-Opening Polymerization (CROP) of this compound
Diagram 2: Experimental Workflow for PDSH Synthesis and Characterization
Diagram 3: Proposed Drug Delivery Mechanism of PDSH-based Nanoparticles
Future Directions and Conclusion
The use of this compound as a monomer for the synthesis of novel poly(orthoesters) represents a promising frontier in the development of advanced biodegradable polymers for drug delivery. The anticipated properties of PDSH, including its biocompatibility, tunable degradation, and pH-sensitivity, make it an attractive candidate for a variety of therapeutic applications, particularly in oncology and other areas where targeted drug release is beneficial.
Further research is needed to establish optimized and scalable synthetic routes for both the DSH monomer and the corresponding polymer. Detailed characterization of PDSH, including comprehensive studies on its mechanical properties, degradation kinetics in various physiological conditions, and in vivo biocompatibility and drug release profiles, will be crucial for its translation into clinical applications. The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of this exciting new class of biomaterials.
References
Application Note: A Reliable Protocol for the Gram-Scale Synthesis of 2,6-Dioxaspiro[3.3]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dioxaspiro[3.3]heptane is a valuable saturated heterocyclic scaffold with a rigid three-dimensional structure. Its unique properties make it an attractive building block in medicinal chemistry and materials science, serving as a bioisostere for various functional groups and enabling the exploration of novel chemical space. This document provides a detailed, reliable protocol for the gram-scale synthesis of this compound, starting from the readily available precursor, pentaerythritol. The described two-step procedure involves the formation of a di-p-toluenesulfonate (ditosylate) intermediate, followed by an intramolecular Williamson ether synthesis.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate, pentaerythritol ditosylate, and the subsequent cyclization to yield this compound.
Part 1: Synthesis of Pentaerythritol Ditosylate
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add pentaerythritol (13.6 g, 100 mmol) and pyridine (150 mL).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (TsCl) (38.1 g, 200 mmol) in pyridine (50 mL) and add it dropwise to the cooled suspension over a period of 1 hour, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 4 hours, and then at room temperature for an additional 12 hours.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold 2 M hydrochloric acid.
-
Precipitation and Filtration: A white precipitate of pentaerythritol ditosylate will form. Collect the solid by vacuum filtration and wash it sequentially with cold water (3 x 100 mL) and cold diethyl ether (2 x 50 mL).
-
Drying: Dry the solid product under vacuum to a constant weight.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the dried pentaerythritol ditosylate (44.4 g, 100 mmol) and toluene (500 mL).
-
Addition of Base: Add powdered sodium hydroxide (16.0 g, 400 mmol) to the suspension.
-
Heating and Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene (2 x 50 mL).
-
Purification: The filtrate contains the desired product. Due to the volatility of this compound, careful distillation is required for purification. Assemble a fractional distillation apparatus and distill the filtrate. The product will distill at approximately 155-160 °C at atmospheric pressure.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Starting Material (Pentaerythritol) | |
| Mass | 13.6 g |
| Moles | 100 mmol |
| Reagent (p-Toluenesulfonyl Chloride) | |
| Mass | 38.1 g |
| Moles | 200 mmol |
| Intermediate (Pentaerythritol Ditosylate) | |
| Theoretical Yield | 44.4 g |
| Starting Material (Pentaerythritol Ditosylate) | |
| Mass | 44.4 g |
| Moles | 100 mmol |
| Reagent (Sodium Hydroxide) | |
| Mass | 16.0 g |
| Moles | 400 mmol |
| Final Product (this compound) | |
| Theoretical Yield | 10.0 g |
| Boiling Point | 155-160 °C |
Visualizations
Caption: Synthetic workflow for the gram-scale preparation of this compound.
Application Notes and Protocols: 2,6-Dioxaspiro[3.3]heptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioxaspiro[3.3]heptane (DSHO) is a strained bicyclic ether that serves as a valuable monomer in polymer chemistry. Its unique spirocyclic structure, containing two oxetane rings fused at a central quaternary carbon, imparts significant ring strain, making it highly susceptible to ring-opening polymerization. This process leads to the formation of linear polyethers with a repeating unit that incorporates the spiro[3.3]heptane backbone. The resulting polymers, poly(this compound), possess interesting thermal and mechanical properties, making them attractive for various material science applications.
While the primary application of DSHO is in polymer synthesis, the broader class of spiro[3.3]heptane scaffolds, particularly those containing nitrogen (azaspiro[3.3]heptanes), has garnered significant attention in medicinal chemistry and drug discovery.[1][2] These rigid, three-dimensional structures are recognized as valuable bioisosteres for common saturated heterocycles like piperidine and piperazine, offering improved physicochemical properties such as aqueous solubility and metabolic stability.[2] This document focuses on the synthesis and polymerization of DSHO, providing detailed protocols and data for its use as a building block in polymer chemistry.
Synthesis of this compound (Monomer)
The synthesis of this compound typically proceeds through a two-step process starting from pentaerythritol. The first step involves the formation of 3,3-bis(hydroxymethyl)oxetane, which is then cyclized to the desired spirocyclic compound.
Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)oxetane
A common precursor for DSHO is 3,3-bis(hydroxymethyl)oxetane. Its synthesis from diethyl carbonate and 3-amino-2,2-bis(aminomethyl)propan-1-ol followed by hydrolysis is a known method. A more direct precursor for the final cyclization is a diol that can be converted to a di-leaving group for intramolecular etherification.
Experimental Protocol: Cyclization to this compound
The final step to form DSHO involves an intramolecular Williamson ether synthesis from a suitable precursor like 3,3-bis(halomethyl)oxetane or by tosylation of 3,3-bis(hydroxymethyl)oxetane followed by cyclization. The following is a representative protocol for the cyclization of a diol precursor via its ditosylate.
-
Tosylation of 3,3-Bis(hydroxymethyl)oxetane:
-
Dissolve 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold, dilute HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
-
Cyclization:
-
Dissolve the crude ditosylate in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (2.5 eq), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Application in Polymer Synthesis: Cationic Ring-Opening Polymerization (CROP)
The high ring strain of this compound makes it an ideal monomer for cationic ring-opening polymerization (CROP).[3] This "living" polymerization technique allows for the synthesis of well-defined polyethers with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by a Lewis acid or a strong protic acid.[4]
Experimental Protocol: Cationic Ring-Opening Polymerization of DSHO
The following protocol is a representative procedure for the CROP of DSHO, based on established methods for oxetane polymerization.[1]
-
Monomer and Solvent Preparation:
-
Dry the this compound monomer and the solvent (e.g., dichloromethane, CH₂Cl₂) over calcium hydride (CaH₂) and distill under an inert atmosphere (nitrogen or argon) prior to use.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified DSHO monomer in anhydrous CH₂Cl₂ to a desired concentration (e.g., 1 M).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Prepare a solution of the initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous CH₂Cl₂.
-
Add the initiator solution to the monomer solution via syringe to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Stir the reaction mixture at the chosen temperature for the desired time (e.g., 1 to 24 hours), monitoring the monomer conversion by ¹H NMR or GC analysis of aliquots.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of pre-chilled methanol or a solution of sodium methoxide in methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
-
Quantitative Data
The following tables summarize typical data for the polymerization of oxetane monomers. Note that specific data for poly(this compound) is limited in the literature, and these values represent a general range for polyoxetanes.
Table 1: Typical Reaction Parameters for Cationic Ring-Opening Polymerization of Oxetanes
| Parameter | Value/Condition |
| Monomer | This compound |
| Initiator | BF₃·OEt₂ |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Monomer Concentration | 0.5 - 2.0 M |
| [Monomer]/[Initiator] Ratio | 50 - 500 |
| Temperature | -78 °C to 25 °C |
| Reaction Time | 1 - 24 hours |
Table 2: Representative Properties of Polyoxetanes
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.1 - 1.5 |
| Glass Transition Temperature (T₉) | -30 °C to 20 °C |
| Thermal Decomposition Temp. (Tₔ) | > 250 °C |
Visualizations
Synthesis and Polymerization Pathway of DSHO
Caption: Synthetic pathway to this compound and its subsequent polymerization.
Experimental Workflow for CROP of DSHO
Caption: Step-by-step workflow for the cationic ring-opening polymerization of DSHO.
Broader Context and Future Outlook
The study of this compound as a monomer contributes to the broader field of polyether synthesis and the development of novel polymeric materials. The resulting polymers, with their unique spirocyclic backbone, may find applications in areas such as specialty coatings, adhesives, and as components in block copolymers.
Furthermore, the exploration of the DSHO scaffold is part of a larger trend in organic and medicinal chemistry focusing on sp³-rich, three-dimensional molecules.[5] While the nitrogen-containing analogs of DSHO, such as 2,6-diazaspiro[3.3]heptane, have been more extensively studied as bioisosteres in drug discovery, the synthesis and polymerization of DSHO provide valuable insights into the chemistry of strained ring systems.[6][7] Future research may explore the functionalization of poly(this compound) to create new materials with tailored properties or investigate the potential of DSHO-derived small molecules in other areas of chemical synthesis.
References
Application Notes and Protocols for the Functionalization of 2,6-Dioxaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and post-polymerization modification of 2,6-dioxaspiro[3.3]heptane (DSH) derivatives. The unique spirocyclic structure of DSH offers a valuable scaffold for the development of novel polymers with potential applications in drug delivery, biomaterials, and advanced materials science. The protocols provided herein are based on established synthetic methodologies and offer a starting point for the exploration of this versatile class of compounds.
Synthesis of Functionalized this compound Monomers
The introduction of functional groups onto the this compound core is a critical step in tailoring the properties of the resulting polymers. This section details the synthesis of key functionalized DSH monomers.
Synthesis of this compound-1-carboxylic Acid
The carboxylic acid functionality serves as a versatile handle for further derivatization or for imparting pH-responsiveness to polymers. The synthesis of this compound-1-carboxylic acid can be adapted from methodologies developed for analogous azaspiro[3.3]heptane derivatives. A plausible synthetic route starting from 3-oxocyclobutanecarboxylic acid is outlined below.
Experimental Protocol:
Step 1: Wittig Olefination of 3-Oxocyclobutanecarboxylic Acid
-
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting yellow suspension at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methylenecyclobutanecarboxylic acid.
Step 2: Epoxidation of 3-Methylenecyclobutanecarboxylic Acid
-
Dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding epoxide.
Step 3: Corey-Chaikovsky Epoxide Expansion and Spirocyclization
-
To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at room temperature.
-
Stir the mixture for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of the epoxide from the previous step (1.0 eq) in DMSO.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound-1-carboxylic acid.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of this compound-1-carboxylic acid can be readily converted to a variety of esters and amides using standard coupling procedures.
Experimental Protocol (Esterification - Example with Methanol):
-
Dissolve this compound-1-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Ring-Opening Polymerization (ROP) of Functionalized DSH Monomers
The strained four-membered rings of this compound make it an excellent candidate for ring-opening polymerization (ROP), leading to the formation of functional poly(oxetane)s.
General Considerations for ROP
The ROP of DSH derivatives can be initiated by cationic, anionic, or coordination-insertion mechanisms. The choice of initiator/catalyst system is crucial for controlling the polymerization, including molecular weight and dispersity of the resulting polymer.
Table 1: Initiators and Catalysts for ROP of Oxetanes
| Polymerization Type | Initiator/Catalyst System | Typical Reaction Conditions |
| Cationic | Lewis acids (e.g., BF₃·OEt₂), Brønsted acids (e.g., HBF₄) | Low temperature (-78 to 0 °C) in chlorinated solvents (e.g., DCM) |
| Anionic | Organometallic reagents (e.g., n-BuLi), strong bases (e.g., t-BuOK) | Anhydrous and inert conditions, polar aprotic solvents (e.g., THF) |
| Coordination | Metal alkoxides (e.g., aluminum isopropoxide), rare-earth metal complexes | Elevated temperatures (50-100 °C) in bulk or in toluene |
Protocol for Cationic ROP of Methyl this compound-1-carboxylate
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl this compound-1-carboxylate in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in DCM dropwise via syringe.
-
Stir the reaction mixture at -78 °C for the desired period (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization Data to Collect:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the degree of polymerization.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Post-Polymerization Modification of Poly(DSH) Derivatives
Post-polymerization modification is a powerful strategy to introduce a wide range of functionalities onto a pre-formed polymer backbone. This allows for the synthesis of a library of polymers with diverse properties from a single parent polymer.
Hydrolysis of Ester Groups to Carboxylic Acids
The ester groups in poly(methyl this compound-1-carboxylate) can be hydrolyzed to yield a polyanionic polymer with carboxylic acid side chains.
Experimental Protocol:
-
Dissolve the polymer in a suitable solvent (e.g., a mixture of THF and water).
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy (disappearance of the methyl ester signal).
-
Acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate groups.
-
Isolate the polymer by precipitation in a non-solvent (e.g., acetone or diethyl ether) or by dialysis against deionized water followed by lyophilization.
"Click" Chemistry for Further Functionalization
The carboxylic acid groups can be activated and reacted with molecules containing amine or alcohol functionalities to introduce "clickable" moieties like azides or alkynes for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Workflow for Introducing "Clickable" Handles:
Caption: Post-polymerization modification via "click" chemistry.
Experimental Protocol (Example: Azide Functionalization):
-
Dissolve the carboxylic acid-containing polymer in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS, 1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester.
-
Add an amino-functionalized azide, such as 2-azidoethylamine (1.5 eq).
-
Stir at room temperature for 24 hours.
-
Purify the polymer by dialysis against a suitable solvent mixture (e.g., DMF/water) and then water, followed by lyophilization.
The resulting azide-functionalized polymer can be further modified with a wide range of alkyne-containing molecules, including fluorescent dyes, targeting ligands, or drug molecules, using standard CuAAC or SPAAC protocols.
Applications in Drug Development
Functionalized poly(this compound) derivatives are promising candidates for various drug delivery applications due to their potential biodegradability (cleavage of the polyether backbone) and the ability to incorporate a wide range of functional groups.
Potential Signaling Pathway for Targeted Drug Delivery:
Caption: Targeted drug delivery using functionalized Poly(DSH).
These application notes and protocols provide a foundation for researchers to explore the functionalization of this compound derivatives. The versatility of this platform opens up numerous possibilities for the creation of advanced materials with tailored properties for a wide range of scientific and biomedical applications. Further research into the synthesis of a broader range of functional monomers and the exploration of different polymerization techniques will undoubtedly expand the utility of this promising class of polymers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dioxaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,6-dioxaspiro[3.3]heptane. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Yield of the Desired this compound
-
Question: My spirocyclization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in spirocyclization are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Ring Closure: The formation of the second four-membered oxetane ring can be challenging due to ring strain.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for successful cyclization.
-
Starting Material Quality: Impurities in the starting diol or dihalide can interfere with the reaction.
-
Side Reactions: Competing reactions, such as intermolecular polymerization or elimination, can consume the starting materials.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR and mass spectrometry.
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature. A summary of conditions used in analogous syntheses is provided in Table 1. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, bases like potassium tert-butoxide and DBU have been used effectively, with solvents such as THF and DMF.[1]
-
Consider a Stepwise Approach: If a one-pot double cyclization is failing, consider a stepwise approach where one ring is formed and isolated before proceeding to the second ring closure.
-
High-Dilution Conditions: To minimize intermolecular side reactions, perform the cyclization under high-dilution conditions.
-
Issue 2: Formation of Significant Impurities
-
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. How can I identify and minimize these impurities?
-
Answer: The formation of impurities is a frequent problem, often arising from the high reactivity of the intermediates and the strained nature of the product.
-
Potential Impurities: Common impurities can include oligomers/polymers, partially cyclized intermediates, and products of elimination or rearrangement reactions.
-
Isomerization: The spirocyclic structure can be prone to isomerization under acidic conditions.[2]
Troubleshooting Steps:
-
Characterize Impurities: Attempt to isolate and characterize the major impurities using chromatography and spectroscopic methods to understand the side reactions occurring.
-
Control Reaction Temperature: Running the reaction at a lower temperature may help to suppress side reactions, although it may also slow down the desired cyclization.[1]
-
Choice of Base: A non-nucleophilic, sterically hindered base can minimize side reactions.
-
Purification Strategy: Optimize the purification method. Flash column chromatography is a common technique for separating the desired product from impurities.[1] In some cases, crystallization may be an effective purification method.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the best practices for its purification?
-
Answer: Purification of spiro[3.3]heptane derivatives can be challenging due to their unique physical properties.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to achieve good separation.[1]
-
Use of Ion-Exchange Cartridges: For derivatives with basic or acidic functional groups, ion-exchange chromatography can be a powerful purification tool.[1]
-
Distillation: If the product is a volatile liquid, vacuum distillation could be a viable purification method.[3]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure material.
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Spirocyclization in Analogous Systems
| Entry | Base | Solvent | Temperature (°C) | Conversion/Yield | Reference |
| 1 | t-BuOK | THF | 70 | Good Yields | [1] |
| 2 | DBU | DMF | 70 | Complete | [1] |
| 3 | DBU | THF | 70 | Slow | [1] |
| 4 | NaH | DMF | Not specified | High Yield | [4] |
| 5 | K₂CO₃ | DMF | Not specified | Good Yield | [4] |
| 6 | None (water added) | DMF/H₂O (8:2) | 110 | Rapid and Clean | [1] |
Experimental Protocols
Representative Experimental Protocol for Spirocyclization
This protocol is adapted from the synthesis of a 2,6-diazaspiro[3.3]heptane derivative and can be used as a starting point for the synthesis of this compound.[1]
Step 1: Preparation of the Intermediate
The synthesis begins with a suitable precursor, such as a 3,3-bis(hydroxymethyl)oxetane which is then converted to a dihalide or ditosylate.
Step 2: Cyclization to form the Spiro[3.3]heptane Core
To a stirred solution of the di-functionalized oxetane (1 equivalent) in anhydrous THF (0.1 M), potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) is added. The reaction mixture is then heated to 70 °C in a sealed tube. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is allowed to cool to room temperature, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in spiro[3.3]heptane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the synthesis of this compound?
A1: The primary challenges include the stereoselective formation of the spirocenter, which can be prone to isomerization, and overcoming the ring strain associated with the two four-membered rings.[2] Achieving high yields and purity can also be difficult due to potential side reactions.
Q2: Why is the spiro[3.3]heptane scaffold important in drug discovery?
A2: The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry because it introduces three-dimensionality and conformational rigidity. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. It is considered a bioisostere for more common rings like cyclohexane and piperidine.[4][5]
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety procedures should be followed. Some of the reagents used, such as strong bases (e.g., potassium tert-butoxide) and reactive intermediates, require careful handling. Reactions should be carried out in a well-ventilated fume hood.
Q4: How can I confirm the formation of the this compound structure?
A4: The structure can be confirmed using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will show characteristic signals for the spirocyclic core. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In the case of a crystalline product, X-ray crystallography provides unambiguous structural proof.[3]
Q5: Can the oxygen atoms in this compound be replaced with other heteroatoms?
A5: Yes, analogous spiro[3.3]heptane structures containing nitrogen (2,6-diazaspiro[3.3]heptane) and a combination of oxygen and nitrogen (2-oxa-6-azaspiro[3.3]heptane) have been synthesized and are of significant interest in medicinal chemistry.[1][6] The synthetic strategies for these analogs often share similarities with the synthesis of the dioxa- derivative.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dioxaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dioxaspiro[3.3]heptane synthesis. The information is compiled from established synthetic principles and data from analogous spirocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly referenced strategy for the synthesis of this compound is an intramolecular double Williamson ether synthesis. This typically involves the cyclization of a pentaerythritol derivative, such as 3,3-bis(hydroxymethyl)oxetane or a dihalide precursor, under basic conditions.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters to optimize include the choice of base, solvent, reaction temperature, and concentration of the reactants. The reaction is highly sensitive to conditions that favor the desired intramolecular cyclization over competing intermolecular polymerization or elimination reactions.
Q3: What are the expected major byproducts in this synthesis?
A3: Common byproducts can include oligomers or polymers from intermolecular reactions, as well as products of elimination or incomplete cyclization. The formation of these byproducts is a primary cause of low yields.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation or column chromatography. Due to the volatility of the product, careful distillation is often preferred. The choice of chromatographic conditions should be optimized to effectively separate the product from oligomeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or insufficient base. 2. Poor quality starting material. 3. Reaction temperature is too low. 4. Incorrect solvent. | 1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. 2. Verify the purity of the starting material (e.g., 3,3-bis(chloromethyl)oxetane) by NMR or GC-MS. 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation. 4. Employ a high-boiling, polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. |
| Predominance of Polymeric Byproducts | 1. High concentration of reactants favors intermolecular reactions. 2. Reaction temperature is too high or reaction time is too long. | 1. Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture. 2. Optimize the reaction time and temperature to maximize the yield of the desired product before significant polymerization occurs. |
| Formation of Elimination Byproducts | 1. Use of a sterically hindered or overly strong base. 2. High reaction temperatures. | 1. Switch to a less hindered base. 2. Perform the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Boiling points of product and byproducts are too close. 2. Product is unstable under purification conditions. | 1. For distillation, use a fractional distillation column. For chromatography, screen different solvent systems to achieve better separation. 2. Avoid acidic conditions during workup and purification, as spiro-oxetanes can be prone to ring-opening. |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of 3,3-bis(chloromethyl)oxetane
This protocol is based on the principles of the Williamson ether synthesis and is analogous to the synthesis of related spirocyclic ethers.
Materials:
-
3,3-bis(chloromethyl)oxetane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Carefully add sodium hydride (2.2 equivalents) to the DMF.
-
Heat the suspension to the desired reaction temperature (see table below for optimization).
-
Dissolve 3,3-bis(chloromethyl)oxetane (1 equivalent) in anhydrous DMF.
-
Add the 3,3-bis(chloromethyl)oxetane solution dropwise to the heated NaH suspension over several hours to maintain high-dilution conditions.
-
After the addition is complete, stir the reaction mixture at the same temperature for the specified time.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Data on Reaction Condition Optimization (Illustrative)
The following table presents illustrative data based on typical optimization studies for similar Williamson ether syntheses. Actual results may vary.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2.2) | THF | 65 | 12 | 15 |
| 2 | t-BuOK (2.2) | THF | 65 | 12 | 25 |
| 3 | NaH (2.2) | DMF | 100 | 8 | 45 |
| 4 | NaH (2.2) | DMF | 120 | 6 | 60 |
| 5 | NaH (2.2) | DMSO | 120 | 6 | 55 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in synthesis.
Technical Support Center: Polymerization of 2,6-Dioxaspiro[3.3]heptane
Welcome to the technical support center for the polymerization of 2,6-dioxaspiro[3.3]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential side reactions encountered during the cationic ring-opening polymerization (CROP) of this monomer and related spiro-oxetanes.
Due to the limited specific literature on the polymerization of this compound, this guide draws upon established principles of cationic ring-opening polymerization of oxetanes and other cyclic ethers. The troubleshooting advice provided is based on these general principles and may require adaptation for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization mechanism for this compound?
The polymerization of this compound is expected to proceed via a cationic ring-opening polymerization (CROP) mechanism. This involves the initiation by a cationic species, followed by the propagation of the polymer chain through the sequential opening of the oxetane rings of the monomer.
Q2: What are the common initiators used for the CROP of oxetanes?
Common initiators for the CROP of oxetanes include strong protic acids (e.g., triflic acid), Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂), and stable carbocations. The choice of initiator can significantly impact the polymerization kinetics and the prevalence of side reactions.
Q3: What are the primary side reactions to be aware of during the polymerization of spiro-oxetanes?
The primary side reactions in the CROP of oxetanes include:
-
Back-biting: The growing polymer chain end can attack an oxygen atom within its own backbone, leading to the formation of cyclic oligomers.[1]
-
Intermolecular Chain Transfer: The active chain end of one polymer can react with an oxygen atom in the backbone of another polymer chain, leading to branched structures and a broader molecular weight distribution.
-
Counterion Collapse: The propagating cationic center can be terminated by the counterion, leading to the cessation of chain growth.[1]
Q4: How can I detect the presence of side products in my polymer?
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Mass Spectrometry (MS) are essential for characterizing the polymer and identifying side products. GPC can reveal a broad or multimodal molecular weight distribution, which can be indicative of side reactions. NMR and MS can help identify the specific structures of cyclic oligomers or branched species.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
| Possible Cause | Troubleshooting Step | Recommended Action |
| Initiator Inefficiency | Verify initiator purity and activity. | Use a freshly purified initiator. Consider a different, more efficient initiator system. |
| Presence of Impurities | Monomer and solvent must be rigorously purified. | Purify the monomer by distillation or recrystallization. Use anhydrous, high-purity solvents. |
| Chain Termination | Impurities such as water can act as terminating agents. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Counterion Collapse | The counterion may be too nucleophilic. | Use a catalyst system with a less nucleophilic counterion (e.g., hexafluorophosphate, PF₆⁻). |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Slow Initiation | The rate of initiation is slower than the rate of propagation. | Increase the initiator concentration or choose a more reactive initiator. |
| Intermolecular Chain Transfer | High monomer conversion can favor chain transfer reactions. | Consider stopping the polymerization at a lower monomer conversion. |
| Temperature Control | High temperatures can increase the rate of side reactions. | Conduct the polymerization at a lower temperature to favor propagation over side reactions. |
Issue 3: Formation of Cyclic Oligomers
| Possible Cause | Troubleshooting Step | Recommended Action |
| Back-biting Reactions | The thermodynamics of the system may favor the formation of stable cyclic species.[1] | Lower the reaction temperature. Increase the monomer concentration to favor intermolecular propagation over intramolecular cyclization. |
| Depolymerization | The polymer may be thermodynamically unstable under the reaction conditions. | While less significant for oxetanes, ensure the polymerization temperature is below the ceiling temperature of the polymer.[1] |
Experimental Protocols
General Protocol for Cationic Ring-Opening Polymerization of Oxetane Monomers
-
Monomer and Solvent Purification:
-
Dry the this compound monomer over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure immediately before use.
-
Dry the solvent (e.g., dichloromethane, CH₂Cl₂) according to standard laboratory procedures and distill from a suitable drying agent.
-
-
Polymerization Setup:
-
Assemble a glass reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
-
Polymerization Reaction:
-
Under an inert atmosphere, add the purified monomer and solvent to the reaction vessel.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C).
-
Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the dry solvent.
-
Add the required amount of the initiator solution to the monomer solution via syringe to start the polymerization.
-
Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots and analyzing them (e.g., by ¹H NMR).
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as a small amount of methanol or ammonia in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Visualizing Reaction Pathways
Below are diagrams illustrating the primary propagation pathway and key side reactions in the cationic ring-opening polymerization of oxetanes, which are applicable to this compound.
Caption: Idealized workflow for the cationic ring-opening polymerization of this compound.
Caption: Major side reaction pathways in the cationic ring-opening polymerization of spiro-oxetanes.
References
Technical Support Center: Optimization of Catalyst Loading for 2,6-Dioxaspiro[3.3]heptane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing catalyst loading for the ring-opening polymerization (ROP) of 2,6-dioxaspiro[3.3]heptane. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for the ring-opening polymerization of this compound?
The ring-opening polymerization of oxetanes, such as those in the this compound structure, is typically initiated by cationic catalysts. Common examples include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄), as well as Brønsted acids. The choice of catalyst can significantly influence the polymerization kinetics and the properties of the resulting polymer.
Q2: How does catalyst loading affect the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer?
Generally, in a living or controlled polymerization, the number-average molecular weight (Mn) of the polymer is inversely proportional to the catalyst loading, assuming all initiator molecules are active. A higher catalyst concentration leads to a larger number of growing polymer chains, which, for a fixed amount of monomer, results in shorter chains and thus a lower molecular weight. Conversely, a lower catalyst concentration will produce higher molecular weight polymers.
The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is also sensitive to catalyst loading. An optimal catalyst concentration will promote a controlled polymerization, leading to a narrow PDI (ideally close to 1.0). Excessively high or low catalyst loadings can lead to side reactions, such as chain transfer or termination, which broaden the PDI.
Q3: What is a typical starting point for catalyst loading optimization?
A common starting point for optimizing catalyst loading in ring-opening polymerizations is a monomer-to-catalyst ratio ([M]/[C]) in the range of 100:1 to 500:1. The optimal ratio is highly dependent on the specific catalyst, solvent, temperature, and desired polymer properties. It is recommended to perform a series of small-scale screening reactions with varying catalyst loadings to identify the optimal range for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No polymerization or very low monomer conversion. | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to moisture or air. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to initiate polymerization effectively. 3. Presence of Inhibitors: Impurities in the monomer, solvent, or glassware can quench the catalyst. | 1. Use freshly purified or newly purchased catalyst. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). 2. Increase the catalyst loading incrementally (e.g., decrease the [M]/[C] ratio). 3. Ensure all reagents and glassware are rigorously dried and purified. Monomer and solvent should be distilled from an appropriate drying agent. |
| Polymerization is too fast and uncontrolled, leading to a broad PDI. | 1. Excessive Catalyst Loading: Too much catalyst can lead to a rapid, exothermic reaction with poor control over chain growth. 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions. | 1. Decrease the catalyst loading (e.g., increase the [M]/[C] ratio). 2. Conduct the polymerization at a lower temperature to better moderate the reaction rate. |
| Bimodal or broad molecular weight distribution observed in GPC. | 1. Multiple Active Species: Impurities or catalyst decomposition can lead to the formation of different catalytic species with varying activities. 2. Chain Transfer Reactions: The growing polymer chain may react with impurities or the monomer itself, terminating one chain and initiating a new one. | 1. Ensure high purity of all reagents and handle the catalyst carefully to prevent degradation. 2. Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Inconsistent results between batches. | 1. Variability in Reagent Purity: The purity of the monomer, solvent, or catalyst may differ between experiments. 2. Inconsistent Reaction Setup: Minor variations in temperature, stirring, or addition rates can affect the polymerization outcome. | 1. Purify all reagents consistently for each experiment. 2. Standardize the experimental protocol and ensure all parameters are carefully controlled. |
Data Presentation
The following table summarizes the expected qualitative effects of varying catalyst loading on the key properties of poly(this compound). Quantitative data should be generated empirically for each specific catalyst system.
| Catalyst Loading ([C]) | Monomer Conversion Rate | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | Slower | Higher | Narrow (approaching optimal) |
| Optimal | Moderate to Fast | Controlled | Narrow (ideally < 1.2) |
| High | Very Fast / Uncontrolled | Lower | Broad |
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol provides a general framework for the ring-opening polymerization of this compound. Specific conditions should be optimized based on the chosen catalyst and desired polymer characteristics.
1. Materials and Reagents:
-
This compound (monomer)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic catalyst (e.g., BF₃·OEt₂)
-
Initiator (if required by the catalyst system)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
2. Monomer and Solvent Purification:
-
The monomer, this compound, should be purified to remove any potential inhibitors. This can be achieved by distillation from a suitable drying agent such as calcium hydride (CaH₂).
-
The solvent must be anhydrous. Use a solvent purification system or distill from an appropriate drying agent (e.g., CaH₂ for dichloromethane).
3. Polymerization Setup:
-
All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
The reaction is typically carried out in a Schlenk flask or a glovebox to maintain an inert atmosphere.
4. Polymerization Procedure (Example with [M]/[C] = 200:1):
-
In a dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent.
-
In a separate vial inside a glovebox, prepare a stock solution of the catalyst in the anhydrous solvent.
-
Calculate the required volume of the catalyst stock solution to achieve the target [M]/[C] ratio.
-
Add the catalyst solution to the stirring monomer solution at the desired reaction temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine Mn and PDI).
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a suitable quenching agent (e.g., methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.
-
Confirm the polymer structure and determine the monomer conversion using ¹H NMR spectroscopy.
Visualization
Below is a logical workflow for the optimization of catalyst loading in the polymerization of this compound.
Caption: Workflow for optimizing catalyst loading.
Technical Support Center: Purification of 2,6-Dioxaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-dioxaspiro[3.3]heptane. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as pentaerythritol and dihaloalkanes, partially cyclized intermediates (e.g., mono-ethers of pentaerythritol), and polymeric byproducts. The presence of residual acid or base catalysts from the synthesis can also be a source of impurity.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: What is the expected boiling point of this compound, and how does this influence the choice of purification method?
A3: this compound is expected to have a relatively low boiling point for its molecular weight due to its compact structure. While a specific boiling point is not widely reported, it is likely to be in a range that makes vacuum distillation a suitable purification method, especially for removing less volatile impurities.
Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?
A4: Yes, column chromatography is a suitable method for purifying this compound, particularly for removing polar impurities. A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[1][2][3][4] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q5: Is recrystallization a viable option for purifying this compound?
A5: Recrystallization can be a highly effective method for achieving high purity if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[5] Given that this compound is a solid at room temperature, recrystallization from a non-polar solvent or a solvent mixture could be effective.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Low Recovery | - The boiling point of the compound is lower than anticipated, leading to loss during solvent removal. - The vacuum is too high, causing the product to be carried over into the cold trap. | - Use a rotary evaporator with a cooled trap and carefully control the pressure. - Perform a fractional distillation to better separate the product from lower-boiling impurities.[6] |
| Product is not pure after distillation | - Impurities have a similar boiling point to the product. - Thermal decomposition of the product or impurities is occurring. | - Use a longer distillation column or a spinning band distillation apparatus for better separation. - Lower the distillation temperature by using a higher vacuum. |
| Bumping or uneven boiling | - Lack of boiling chips or a stir bar. - The heating rate is too high. | - Add fresh boiling chips or a magnetic stir bar before starting the distillation. - Heat the distillation flask slowly and evenly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | - The solvent system is not optimal. | - Systematically vary the polarity of the eluent. For polar compounds like ethers, a mixture of hexane and ethyl acetate is a good starting point.[1][4] |
| Product elutes with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a higher hexane to ethyl acetate ratio). |
| Product does not elute from the column | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Tailing of the product band | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though not typically necessary for ethers) to the eluent. - Use a larger column or a smaller amount of crude product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios) to find an eluent that gives the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the least polar solvent of your chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a bellows or nitrogen line) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation: Begin stirring and slowly heat the flask in a heating mantle. Gradually apply vacuum.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the compound at the applied pressure.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Poly(2,6-dioxaspiro[3.3]heptane)
Disclaimer: Currently, there is limited specific information available in scientific literature regarding the degradation of poly(2,6-dioxaspiro[3.3]heptane). The following troubleshooting guides and FAQs have been compiled based on the known degradation mechanisms of analogous polymers, such as polyethers and polyacetals, which share similar functional groups. This information is intended to provide general guidance to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated degradation pathways for poly(this compound)?
A1: Based on its polyether and spiroacetal structure, the primary anticipated degradation pathways are:
-
Hydrolytic Degradation: The acetal linkages are susceptible to cleavage in the presence of water, particularly under acidic conditions.[1][2]
-
Thermal Degradation: At elevated temperatures, chain scission and other rearrangement reactions can occur, leading to a decrease in molecular weight and changes in material properties.[3][4]
-
Photo-oxidative Degradation: The combined action of light and oxygen can generate free radicals, leading to chain scission and the formation of various degradation byproducts.[5][6]
Q2: What factors can accelerate the degradation of this polymer?
A2: Several factors can accelerate degradation:
-
Low pH (Acidic Conditions): The presence of acids can catalyze the hydrolysis of the acetal bonds in the polymer backbone.[1][2][3]
-
High Temperatures: Increased thermal energy can initiate and propagate degradation reactions.[3][4]
-
UV Radiation: Exposure to ultraviolet light can provide the energy to initiate photo-oxidative degradation.
-
Presence of Oxidizing Agents: Oxidizers can promote the formation of radicals and accelerate oxidative degradation.[6]
-
Presence of Metal Impurities: Certain metal ions can act as catalysts for thermal and photo-oxidative degradation.
Q3: Are there any recommended storage conditions to minimize degradation?
A3: To minimize degradation during storage, it is recommended to:
-
Store the polymer in a cool, dark, and dry place.
-
Use opaque, well-sealed containers to protect from light and moisture.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid contact with acidic or basic substances.
Troubleshooting Guides
Issue 1: Loss of Mechanical Properties (e.g., Brittleness)
| Potential Cause | Troubleshooting/Prevention Strategy | Verification Method |
| Chain Scission due to Hydrolysis | - Ensure all solvents and reagents are anhydrous.- Work under inert atmosphere to exclude moisture.- Add a proton scavenger (e.g., a non-nucleophilic base) if acidic conditions are unavoidable. | Gel Permeation Chromatography (GPC) to check for a decrease in molecular weight. |
| Thermal Degradation during Processing | - Lower the processing temperature if possible.- Reduce the processing time.- Incorporate thermal stabilizers. | Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation. |
| Photo-oxidation from Light Exposure | - Handle the polymer under UV-filtered light.- Store in amber or opaque containers.- Add UV stabilizers or light blockers to the formulation. | Fourier-Transform Infrared (FTIR) Spectroscopy to detect the formation of carbonyl or hydroxyl groups. |
Issue 2: Discoloration (e.g., Yellowing)
| Potential Cause | Troubleshooting/Prevention Strategy | Verification Method |
| Oxidative Degradation | - Process and store the polymer under an inert atmosphere.- Add antioxidants to the formulation. | UV-Vis Spectroscopy to detect the formation of chromophores. |
| Reaction with Impurities | - Purify the polymer to remove any residual catalysts or monomers.- Use high-purity solvents and reagents. | Chromatography techniques (e.g., HPLC, GC-MS) to identify and quantify impurities. |
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability
-
Sample Preparation: Prepare thin films or small pellets of poly(this compound) of known weight.
-
Incubation: Immerse the samples in buffer solutions of varying pH (e.g., pH 3, 5, 7, and 9) at a controlled temperature (e.g., 37 °C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove a set of samples from each buffer.
-
Analysis:
-
Gently wash the samples with deionized water and dry them to a constant weight.
-
Record the weight loss.
-
Analyze the molecular weight change using GPC.
-
Examine the surface morphology using Scanning Electron Microscopy (SEM).
-
Characterize chemical changes using FTIR spectroscopy.
-
Protocol 2: Assessment of Thermal Stability
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, known amount of the polymer (5-10 mg) in the TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for thermal degradation, air for thermo-oxidative degradation).
-
Data Analysis: Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
Technical Support Center: Polymerization of 2,6-Dioxaspiro[3.3]heptane (ODSH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of 2,6-dioxaspiro[3.3]heptane (ODSH).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cationic ring-opening polymerization (CROP) of ODSH, which is the predominant mechanism for this class of monomer.
| Issue | Potential Causes | Recommended Solutions |
| Low Polymer Yield | 1. Inactive Initiator: The initiator may have degraded due to moisture or improper storage. 2. Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization. 3. Insufficient Initiator Concentration: The amount of initiator may be too low to achieve significant conversion. 4. Low Polymerization Temperature: The reaction temperature may be too low for efficient propagation. | 1. Use a freshly opened or purified initiator. 2. Rigorously dry the monomer and solvent before use. Consider using a proton sponge to scavenge acidic impurities. 3. Increase the initiator concentration. 4. Gradually increase the reaction temperature and monitor the conversion. |
| High Polydispersity Index (PDI > 1.5) | 1. Chain Transfer Reactions: Transfer of the active cationic center to monomer, polymer, or solvent molecules. 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad molecular weight distribution. 3. Termination Reactions: Premature termination of growing polymer chains. 4. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation and propagation unevenly. | 1. Use a non-coordinating solvent. Lowering the reaction temperature can also reduce chain transfer. 2. Choose an initiator that provides rapid and quantitative initiation. Ensure homogeneous mixing of the initiator at the start of the reaction. 3. Ensure all reagents and glassware are scrupulously dry. 4. Use a reaction setup with precise temperature control (e.g., an oil bath with a thermostat). |
| Inconsistent Molecular Weight (Mn) Between Batches | 1. Variable Monomer-to-Initiator Ratio: Inaccurate measurement of the monomer or initiator. 2. Presence of Variable Amounts of Impurities: Inconsistent levels of water or other impurities that can act as co-initiators or terminating agents. 3. Inconsistent Reaction Time: Stopping the polymerization at different stages of conversion. | 1. Carefully and accurately measure the amounts of monomer and initiator. Prepare a stock solution of the initiator for more precise dosing. 2. Standardize the purification and drying procedures for the monomer and solvent. 3. Monitor the reaction progress (e.g., by NMR or GPC) and quench at a consistent monomer conversion. |
| Bimodal or Multimodal GPC Trace | 1. Multiple Active Species: The initiator may be generating more than one type of active species with different reactivities. 2. Chain Coupling Reactions: Combination of two growing polymer chains. 3. Presence of Aggregates: Polymer chains may be aggregated in the GPC eluent. | 1. Use a well-defined, single-site initiator. 2. Adjust the reaction conditions (e.g., lower the temperature) to minimize side reactions. 3. Ensure the polymer is fully dissolved in the GPC eluent and consider using a different eluent or adding salts to disrupt aggregation. |
Frequently Asked Questions (FAQs)
1. What is the most common mechanism for the polymerization of this compound (ODSH)?
The most common and effective mechanism for the polymerization of ODSH is cationic ring-opening polymerization (CROP).[1] This is due to the presence of oxygen atoms in the spirocyclic structure, which can be protonated or coordinated to a Lewis acid to initiate the ring-opening process.[2]
2. How can I control the molecular weight (Mn) of poly(ODSH)?
The primary method for controlling the number-average molecular weight (Mn) of poly(ODSH) is by adjusting the monomer-to-initiator ([M]/[I]) ratio.[3] In a living or controlled polymerization, the theoretical Mn can be calculated as:
Mn (theoretical) = (mass of monomer / moles of initiator) + molecular weight of initiator
A higher [M]/[I] ratio will result in a higher molecular weight, assuming all initiator molecules are active and side reactions are minimal.[4]
3. What are some suitable initiators for the CROP of ODSH?
Based on analogous polymerizations of cyclic ethers and spiro-orthoesters, suitable initiators for the CROP of ODSH include:
-
Protic Acids: Strong protic acids like triflic acid (TfOH) or trifluoromethanesulfonic acid can directly protonate the oxygen atom of the ODSH ring.
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) are commonly used.[5] They often require a co-initiator like water or an alcohol to generate the initiating proton.
-
Carbocation Salts: Stable carbocation salts, such as triphenylmethyl (trityl) salts (e.g., TrSbF₆), can also be effective initiators.
4. How does temperature affect the polymerization of ODSH?
Temperature plays a crucial role in the polymerization of ODSH:
-
Rate of Polymerization: Higher temperatures generally lead to a faster rate of polymerization.
-
Side Reactions: Increased temperatures can also promote side reactions such as chain transfer and termination, which can broaden the polydispersity index (PDI).[6]
-
Ceiling Temperature (Tc): Like many ring-opening polymerizations, the polymerization of ODSH is subject to a ceiling temperature. Above this temperature, the polymerization is thermodynamically unfavorable, and depolymerization will dominate.
5. What solvents are recommended for the polymerization of ODSH?
The choice of solvent is critical for a successful CROP of ODSH. The ideal solvent should be:
-
Inert: It should not react with the cationic propagating species.
-
Aprotic: To avoid termination of the growing polymer chains.
-
Capable of Dissolving Monomer and Polymer: To maintain a homogeneous reaction mixture.
Commonly used solvents for cationic polymerizations include chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), as well as non-polar solvents like toluene. It is imperative that the solvent is rigorously dried before use.
Quantitative Data Summary
The following table summarizes the expected trends in molecular weight (Mn) and polydispersity index (PDI) based on the monomer-to-initiator ratio for a living cationic polymerization of ODSH.
| [Monomer]/[Initiator] Ratio | Expected Mn ( g/mol ) | Expected PDI |
| 50 | Low | Narrow (~1.1 - 1.3) |
| 100 | Medium | Narrow (~1.1 - 1.3) |
| 200 | High | Narrow (~1.1 - 1.3) |
| 500 | Very High | Potentially Broader (>1.3) due to increased likelihood of side reactions over longer chain growth |
Note: The actual Mn values will depend on the specific initiator and reaction conditions. The key takeaway is the direct proportionality between the [M]/[I] ratio and the resulting molecular weight in a controlled system.
Experimental Protocols
General Protocol for Cationic Ring-Opening Polymerization of ODSH
This protocol provides a general methodology. Specific conditions may need to be optimized for your particular initiator and desired polymer characteristics.
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Monomer and Solvent Purification:
-
The this compound (ODSH) monomer should be purified, for example, by distillation from a suitable drying agent (e.g., CaH₂).
-
The chosen solvent (e.g., dichloromethane) should be dried using a solvent purification system or by distillation over a drying agent.
-
-
Polymerization Setup:
-
Assemble the reaction flask under a positive pressure of inert gas.
-
Add the purified ODSH monomer to the reaction flask via syringe.
-
Dissolve the monomer in the dried solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., TfOH or BF₃·OEt₂) in the dried solvent.
-
Rapidly inject the required amount of the initiator solution into the stirred monomer solution.
-
-
Propagation:
-
Allow the reaction to proceed with vigorous stirring at the set temperature.
-
Monitor the progress of the polymerization by periodically taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion or GPC to track molecular weight).
-
-
Termination/Quenching:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding a quenching agent. A common quenching agent for cationic polymerizations is pre-chilled methanol or a solution of ammonia in methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06634J [pubs.rsc.org]
Technical Support Center: Production of 2,6-Dioxaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,6-dioxaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound is not as commonly documented as its diaza-analogs. However, a plausible and effective route involves a multi-step synthesis starting from diethyl 1,1-cyclobutanedicarboxylate. This involves the reduction to the corresponding diol, followed by a double intramolecular cyclization. An alternative conceptual approach begins with the formation of spiro[3.3]heptane-2,6-dione, which is then reduced to a diol and subsequently cyclized.
Q2: What are the critical parameters to control during the cyclization step to form the double oxetane rings?
A2: The formation of the strained four-membered oxetane rings is a challenging step. Key parameters to control include:
-
Reaction Temperature: Lower temperatures are often favored to minimize side reactions.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial for the deprotonation of the hydroxyl groups without competing in substitution reactions. The solvent should be inert and able to dissolve the reactants.
-
Leaving Group Quality: If proceeding through a dihalide or ditosylate intermediate, the quality of the leaving group is paramount for an efficient double intramolecular Williamson ether synthesis.
-
Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
Q3: How can I purify the final this compound product?
A3: Purification can be challenging due to the volatility of the product. Column chromatography on silica gel is a common method. Due to its volatility, care must be taken during the removal of solvents. Distillation under reduced pressure is another potential method for purification, provided the compound is thermally stable under the distillation conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | Incomplete cyclization of the diol intermediate. | Ensure a sufficiently strong base and optimal reaction temperature. Consider converting the diol to a ditosylate for a better leaving group. |
| Polymerization of the starting material. | Employ high-dilution conditions to favor intramolecular reaction. | |
| Decomposition of the product during workup or purification. | Use mild workup conditions. If using chromatography, avoid highly acidic or basic mobile phases. For distillation, use a high vacuum to lower the boiling point. | |
| Presence of multiple unidentified byproducts in NMR/GC-MS | Side reactions such as elimination or intermolecular reactions. | Optimize the reaction temperature and consider a different solvent or base combination. |
| Impure starting materials. | Ensure the purity of all starting materials and reagents before use. | |
| Difficulty in removing solvent after purification | The product is volatile and may co-evaporate with the solvent. | Use a rotary evaporator with controlled temperature and pressure. For final solvent removal, a high-vacuum line with a cold trap is recommended. |
| Inconsistent yields upon scale-up | Inefficient heat and mass transfer in a larger reaction vessel. | Ensure adequate stirring and temperature control. A jacketed reactor is recommended for larger scales. |
| Change in the ratio of intramolecular vs. intermolecular reactions at higher concentrations. | Re-optimize reaction concentration for the larger scale. A slow addition of a reactant under high-dilution conditions might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-diol
This protocol outlines the reduction of a key precursor, spiro[3.3]heptane-2,6-dione.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with spiro[3.3]heptane-2,6-dione (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) (2.2 eq) in anhydrous THF is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while keeping the temperature at 0 °C.
-
Workup: The resulting mixture is stirred for 30 minutes at room temperature, and the solid is filtered off. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude spiro[3.3]heptane-2,6-diol.
Protocol 2: Double Intramolecular Cyclization to this compound
This protocol describes the formation of the final product from the corresponding di-tosylated intermediate.
-
Tosylation (not detailed): The spiro[3.3]heptane-2,6-diol is first converted to its ditosylate using standard procedures (e.g., tosyl chloride in pyridine).
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Anhydrous tert-butanol is added to the flask.
-
Cyclization: Potassium tert-butoxide (2.5 eq) is added to the solvent and stirred until dissolved. A solution of the spiro[3.3]heptane-2,6-ditosylate (1.0 eq) in anhydrous tert-butanol is added dropwise over several hours to the heated solution (reflux).
-
Reaction Monitoring: The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure (due to the high volatility of the product), followed by purification of the residue by column chromatography or fractional distillation under reduced pressure.
Data Presentation
Table 1: Optimization of the Double Intramolecular Cyclization Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 66 | 24 | 35 |
| 2 | K₂CO₃ | DMF | 100 | 24 | 15 |
| 3 | t-BuOK | t-BuOH | 82 | 12 | 68 |
| 4 | t-BuOK | THF | 66 | 18 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
refining the reaction conditions for 2,6-dioxaspiro[3.3]heptane synthesis
Welcome to the technical support center for the synthesis of 2,6-dioxaspiro[3.3]heptane. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining the reaction conditions for this valuable spirocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and logical approach to synthesizing this compound is through an intramolecular Williamson ether synthesis. This method involves the cyclization of a suitably functionalized oxetane precursor, typically 3,3-bis(halomethyl)oxetane or a related diol derivative.
Q2: What are the recommended starting materials for the synthesis?
A2: The key precursor is an oxetane with two functional groups at the 3-position that can facilitate the formation of the second ether ring. The most common starting points are:
-
3,3-bis(hydroxymethyl)oxetane: This diol can be converted to a dihalide or ditosylate before cyclization.
-
3,3-bis(chloromethyl)oxetane or 3,3-bis(bromomethyl)oxetane: These dihalides are primed for the intramolecular Williamson ether synthesis.
Q3: Which base is most effective for the cyclization reaction?
A3: A strong, non-nucleophilic base is typically required to deprotonate the precursor for the intramolecular Williamson ether synthesis, or to facilitate the cyclization of a dihalide. Common choices for similar syntheses of spiro[3.3]heptane analogs include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) under phase-transfer conditions.
The choice of base can significantly impact the reaction yield and the formation of side products.
Q4: What solvents are suitable for this reaction?
A4: The choice of solvent depends on the specific base and precursor used. Aprotic polar solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not interfering with the nucleophile. Suitable solvents include:
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
For reactions involving hydroxides, a two-phase system with a phase-transfer catalyst can be effective.
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary based on the reactivity of the substrate and the chosen base/solvent system. Generally, temperatures can range from room temperature to elevated temperatures (e.g., 70-110°C). Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete conversion of the starting material. 2. Degradation of starting material or product. 3. Ineffective base. 4. Poor quality of reagents or solvent. | 1. Increase reaction time and/or temperature. 2. Use a milder base or lower the reaction temperature. 3. Switch to a stronger base (e.g., NaH). Ensure the base is fresh and properly handled. 4. Use freshly distilled/dried solvents and high-purity reagents. |
| Formation of Side Products (e.g., Polymers) | 1. Intermolecular side reactions are competing with the desired intramolecular cyclization. 2. The base is too strong or the temperature is too high, leading to decomposition. | 1. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture. 2. Use a milder base or lower the reaction temperature. |
| Incomplete Reaction | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of the base (e.g., 1.1-1.5 equivalents per reactive site). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in Product Purification | 1. The product is volatile. 2. The product has similar polarity to the starting material or side products. | 1. Use gentle purification techniques such as careful distillation under reduced pressure or column chromatography with a less volatile eluent system. 2. Optimize the chromatographic conditions (e.g., try different solvent systems or use a different stationary phase). Recrystallization may also be an option if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane from 3,3-bis(hydroxymethyl)oxetane
This protocol is a prerequisite for the subsequent cyclization if starting from the diol.
Materials:
-
3,3-bis(hydroxymethyl)oxetane
-
Phosphorus tribromide (PBr₃)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3-bis(hydroxymethyl)oxetane in anhydrous DCM in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of pyridine.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,3-bis(bromomethyl)oxetane.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
Materials:
-
3,3-bis(bromomethyl)oxetane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-bis(bromomethyl)oxetane, toluene, and a catalytic amount of TBAB.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium hydroxide.
-
Add the NaOH solution to the reaction flask.
-
Heat the biphasic mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.
-
Purify the resulting this compound by fractional distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of spiro[3.3]heptane analogs, which can serve as a starting point for optimizing the synthesis of this compound.
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| 3,3-bis(bromomethyl)oxetane | NaOH | Sulfolane/Water | 80 | 3 | 87 | Synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative |
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK | THF | 70 | 2.5 | High | Synthesis of 2,6-diazaspiro[3.3]heptanes |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | None (HCl salt) | DMF/Water (9:1) | 110 | 4.5 | High | Synthesis of 2,6-diazaspiro[3.3]heptanes |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low product yield.
Validation & Comparative
A Comparative Guide to 2,6-Dioxaspiro[3.3]heptane and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as a compelling design element. This guide provides a comparative analysis of 2,6-dioxaspiro[3.3]heptane (DSH) and other key spiro[3.3]heptane analogs, offering insights into their potential advantages in drug design.
The spiro[3.3]heptane motif is valued for its three-dimensional structure, which can lead to enhanced aqueous solubility, improved metabolic stability, and better target selectivity compared to more traditional, planar ring systems. This guide will delve into the available data for DSH and its comparators, present detailed experimental protocols for key property assessments, and visualize a relevant biological pathway where such scaffolds are finding application.
Comparative Analysis of Physicochemical and Metabolic Properties
While direct experimental data for this compound is limited in publicly available literature, we can draw valuable comparisons with its close structural analogs. For the purpose of this guide, we will utilize a combination of experimental data for related spiro[3.3]heptane derivatives and computed properties from reputable sources. It is important to note that while computed values provide useful estimates, they are not a substitute for experimental validation.
A Note on Data for this compound (DSH):
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP (Computed) | Aqueous Solubility | Data Source |
| This compound (DSH) | 100.12 | -0.5 | - | PubChem (Computed)[3] |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7 | Soluble in water | ChemBK, PubChem (Computed)[4][5] |
| 2,6-Diazaspiro[3.3]heptane | 98.15 | -1.0 | - | PubChem (Computed)[6] |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.7 | - | PubChem (Computed)[7] |
| Spiro[3.3]heptane | 96.17 | 2.3 | - | PubChem (Computed) |
| Spiro[3.3]heptane-2,6-diamine | 126.21 | - | - | PubChem[8] |
Note: cLogP values are from PubChem and are computationally derived. The solubility of 2-oxa-6-azaspiro[3.3]heptane is qualitatively described as soluble in water.
Table 2: Comparison of Metabolic Stability
| Compound/Analog | Bioisosteric Replacement | Effect on Metabolic Stability | Reference |
| Heteroatom-substituted spiro[3.3]heptanes | Cyclohexane analogues | Generally show a trend towards higher metabolic stability | [9] |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Proposed as a more stable bioisostere | [1] |
| Spiro[3.3]heptane | meta-substituted phenyl ring in Sonidegib | Reduced metabolic stability in human liver microsomes |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are methodologies for two key experiments: kinetic aqueous solubility and in vitro metabolic stability.
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions. This high-throughput assay is suitable for early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to reach a steady state.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer blank is determined as the kinetic solubility.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
-
Incubation Mixture Preparation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound from a stock solution (typically in acetonitrile or DMSO, with the final organic solvent concentration kept below 1%) to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells to a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Visualization of a Relevant Signaling Pathway
Spirocyclic scaffolds, including the spiro[3.3]heptane motif, are increasingly being incorporated into kinase inhibitors due to their ability to confer desirable properties. A prominent example is in the development of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.
The diagram below illustrates a simplified workflow for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, a process where spirocyclic compounds like DSH and its analogs would be evaluated.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is a key target for many modern anti-inflammatory therapies.
Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling cascade.
Delgocitinib, a pan-JAK inhibitor, exemplifies a drug that incorporates a spirocyclic scaffold and targets this pathway to treat inflammatory skin conditions.[1][10][11] The inhibition of JAKs prevents the downstream signaling cascade, thereby reducing the expression of pro-inflammatory genes.[10][12]
Conclusion
The spiro[3.3]heptane scaffold and its heteroatom-containing derivatives represent a valuable tool in the medicinal chemist's arsenal for designing novel therapeutics with optimized properties. While direct experimental data for this compound is currently sparse, the favorable characteristics observed in its close analogs, such as 2-oxa-6-azaspiro[3.3]heptane, suggest its potential for improving aqueous solubility and metabolic stability. The application of such scaffolds in areas like JAK inhibition highlights their relevance in addressing challenging biological targets. Further experimental investigation into DSH is warranted to fully elucidate its property profile and unlock its potential in drug discovery.
References
- 1. hcplive.com [hcplive.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-1,3,5,7-tetrone | C5O6 | CID 20792567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[3.3]heptane-2,6-diamine | C7H14N2 | CID 425354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Delgocitinib receives fast track designation for chronic hand eczema [healio.com]
- 10. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 12. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
Validating the Molecular Architecture of Spirocycles: A Comparative Analysis of 2,6-Dioxaspiro[3.3]heptane Structure Elucidation
A deep dive into the structural validation of the novel spirocyclic compound, 2,6-dioxaspiro[3.3]heptane, this guide provides a comparative analysis of X-ray crystallography against alternative characterization techniques. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the robust methodologies for confirming the three-dimensional structure of complex organic molecules.
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel molecular scaffolds like this compound, a rigid bicyclic ether with potential applications in medicinal chemistry, unambiguous structural validation is paramount. While single-crystal X-ray crystallography remains the gold standard for atomic-level structural determination, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary and often more accessible means of structural elucidation.
This guide presents a head-to-head comparison of these methods for the structural validation of a closely related analogue, 2,6-dithiaspiro[3.3]heptane , for which high-quality X-ray crystallographic data is publicly available. The choice of this analogue is necessitated by the current lack of published crystallographic data for the parent this compound. The fundamental principles and comparative data presented herein are directly applicable to the oxa- aologue.
Comparative Analysis of Structural Parameters
The following table summarizes the key structural parameters for 2,6-dithiaspiro[3.3]heptane as determined by X-ray crystallography, and provides a framework for comparison with data that would be obtained from NMR spectroscopy and computational modeling for this compound.
| Parameter | X-ray Crystallography (for 2,6-dithiaspiro[3.3]heptane) | NMR Spectroscopy (Hypothetical for this compound) | Computational Modeling (Hypothetical for this compound) |
| Symmetry | C2/c (Monoclinic) | High symmetry suggested by simple spectrum | D2d predicted |
| Bond Lengths (Å) | C-S: 1.82-1.83, C-C: 1.54-1.56 | Inferred from coupling constants and comparison to known compounds | C-O: ~1.43, C-C: ~1.55 |
| Bond Angles (°) | C-S-C: ~78, S-C-C: ~90, C-C-C: ~90 | Inferred from coupling constants and conformational analysis | C-O-C: ~92, O-C-C: ~89, C-C-C: ~88 |
| Dihedral Angles (°) | Puckering of the four-membered rings | Determined via NOESY/ROESY experiments | Calculated for minimum energy conformers |
| Conformation | Solid-state, packed in a crystal lattice | Solution-phase, dynamic conformation | Gas-phase or solvated, lowest energy conformer(s) |
Experimental Protocols
Single-Crystal X-ray Crystallography
This method provides a definitive three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson function).
-
Structure Refinement: The initial structural model is refined by least-squares methods to best fit the experimental diffraction data, yielding the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent.
-
1D NMR (¹H and ¹³C): These spectra provide information on the number and type of hydrogen and carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons, which is crucial for determining stereochemistry and conformation.
Computational Modeling
Computational chemistry methods can predict the most stable three-dimensional structure of a molecule and its spectroscopic properties.
Methodology:
-
Initial Structure Generation: A 2D drawing of the molecule is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the minimum energy structure.
-
Property Calculation: Spectroscopic parameters (e.g., NMR chemical shifts) and structural parameters (bond lengths, angles) are calculated for the optimized structure(s).
Visualizing the Workflow
The following diagram illustrates the key stages in the validation of a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for molecular structure validation via X-ray crystallography.
A Comparative Analysis of 2,6-Dioxaspiro[3.3]heptane and Its Nitrogen Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, offering a rigid three-dimensional framework that can enhance pharmacological properties. This guide provides a comparative study of 2,6-dioxaspiro[3.3]heptane and its nitrogen analogs, 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane. These compounds are increasingly utilized as bioisosteric replacements for common saturated heterocycles like morpholine and piperazine, aiming to improve physicochemical properties and metabolic stability.
Physicochemical Properties: A Quantitative Comparison
The introduction of nitrogen atoms in place of oxygen within the spiro[3.3]heptane core significantly influences key physicochemical parameters such as lipophilicity (logD7.4) and basicity (pKa). These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A key finding in the study of these analogs is the counterintuitive observation that introducing a spirocyclic core, which adds a carbon atom, can in fact lower the lipophilicity of a molecule. This effect is largely attributed to an increase in basicity, a crucial consideration in drug design.[1]
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Experimental logD7.4 | Experimental pKa |
| This compound | Not Commercially Available | 100.12 | 0.2 (Predicted) | Not Available | Not Applicable |
| This compound-1,3,5,7-tetrone |
| 156.05[2] | -0.5[2] | Not Available | Not Applicable |
| 2-Oxa-6-azaspiro[3.3]heptane |
| 99.13 | -0.7 | -1.2 (in a specific molecular context)[1] | 8.2 (for a derivative)[1] |
| 2,6-Diazaspiro[3.3]heptane |
| 98.15[3] | -1.0[3] | -1.0 (for an N-methyl derivative)[1] | 9.6 (for an N-methyl derivative)[1] |
Note: Data for the parent this compound is limited due to its commercial unavailability. The data for this compound-1,3,5,7-tetrone is provided for reference, though its properties are significantly different from the parent compound due to the ketone functionalities. The experimental logD7.4 and pKa values for the nitrogen analogs are context-dependent and are derived from studies where they were incorporated into larger molecules as bioisosteres.
Bioisosterism in Drug Design: A Conceptual Workflow
The primary application of these spirocyclic compounds in medicinal chemistry is as bioisosteres, where they replace other functional groups to enhance a drug's properties without losing its biological activity. The following diagram illustrates this concept.
Caption: Bioisosteric replacement strategy using spiro[3.3]heptane analogs.
Experimental Protocols
Detailed and robust synthetic routes are crucial for the accessibility of these valuable building blocks.
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[4]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of the desired primary amine and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride to the reaction mixture and continue stirring until the reaction is complete.
-
Work up the reaction to isolate the secondary amine intermediate.
Step 2: Cyclization
-
Dissolve the secondary amine intermediate in tetrahydrofuran (THF).
-
Add potassium tert-butoxide (t-BuOK) to the solution.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
After the reaction is complete, cool the mixture, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired 2,6-diazaspiro[3.3]heptane derivative.[4]
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
A scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane has been developed to overcome challenges associated with previous methods.[5]
-
Oxetane Formation: Treat 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a base to facilitate intramolecular substitution and form the oxetane ring.
-
Azetidine Formation: React the resulting oxetane with benzylamine and DBU in a telescoped approach to form the N-benzylated 2-oxa-6-azaspiro[3.3]heptane.
-
Debenzylation: Subject the N-benzylated intermediate to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the free base of 2-oxa-6-azaspiro[3.3]heptane.
-
Salt Formation: The free base can be converted to a stable, non-hygroscopic salt, such as the p-toluenesulfonic acid (PTSA) salt, for easier handling and storage.[5]
Note: A synthetic route for the parent this compound is not well-documented in the current literature.
Comparative Biological Activity
Direct head-to-head biological comparisons of this compound and its nitrogen analogs are scarce in the literature. However, the impact of replacing traditional heterocycles with the nitrogen-containing spirocycles has been evaluated in several drug discovery programs.
For instance, the replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane core in σ2 receptor ligands resulted in a decrease in affinity for the σ2 receptor but a modest increase or no change in affinity for the σ1 receptor.[6] This highlights that while these spirocycles can be effective bioisosteres, their impact on biological activity is target-dependent and requires careful evaluation.
In another example, replacing the piperazine ring in the PARP inhibitor Olaparib with 2,6-diazaspiro[3.3]heptane led to a slight decrease in potency but an interesting gain in selectivity within the PARP family.[1] The rigid and defined three-dimensional structure of the spirocycle likely influences the binding orientation and interaction with the target protein, leading to these changes in activity and selectivity.
The following diagram illustrates the general workflow for evaluating the biological impact of these spirocyclic scaffolds.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1,3,5,7-tetrone | C5O6 | CID 20792567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Performance Under Pressure: A Comparative Analysis of Advanced Polyesters
A detailed guide for researchers, scientists, and drug development professionals on the performance of polyesters incorporating novel cyclic and spirocyclic monomers versus conventional polyesters. This guide addresses the absence of literature on poly(2,6-dioxaspiro[3.3]heptane) by presenting data on suitable high-performance alternatives.
Introduction
The quest for advanced polymeric materials with superior thermal stability, mechanical robustness, and tailored biodegradability is a constant driver of innovation in materials science, with significant implications for drug delivery and medical device development. While poly(this compound) (PDSH) has been a topic of interest, a thorough review of current scientific literature reveals a notable absence of performance data for this specific polyester. This guide pivots to address this gap by providing a comprehensive comparison of polyesters synthesized from other advanced cyclic and spirocyclic diols—namely spiroglycol (SPG), 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), and 1,4-cyclohexanedimethanol (CHDM)—against widely used conventional polyesters such as polylactic acid (PLA), polycaprolactone (PCL), polyethylene terephthalate (PET), and polybutylene terephthalate (PBT).
The incorporation of rigid, non-planar cyclic and spirocyclic monomers into the polyester backbone can dramatically alter the polymer's properties, often leading to significant improvements in glass transition temperature (Tg), mechanical strength, and hydrolytic stability. This guide synthesizes available experimental data to offer a clear, comparative overview of these materials, enabling informed decisions in material selection for demanding research and development applications.
Comparative Performance Data
The following tables summarize the key mechanical and thermal properties of various polyesters. The data represents typical values and ranges reported in the literature, which can vary based on specific grades, molecular weights, and processing conditions.
Mechanical Properties
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact (J/m) |
| PESS50 (SPG-based) | 1.398[1] | 20.2[1] | 333.4[1] | N/A |
| PET-TMCD Copolyester | N/A | N/A | N/A | up to 1000[2] |
| PCT (CHDM-based, 30% Glass Reinforced) | 7.40 - 11.0[3] | 97.0 - 125[3] | 1.2 - 3.1[3] | 70 - 80 |
| PLA | 1.2 - 3.0 | 50 - 70[4] | 2 - 6[4] | 20 - 30 |
| PCL | 0.2 - 0.4 | 10 - 25[5] | >500[5] | 50 - 150 |
| PET | 2.0 - 4.0[6] | 45 - 75[6] | 30 - 300[6] | 15 - 40 |
| PBT | 2.0 - 3.0 | 50 - 60 | 50 - 300 | 20 - 50 |
Thermal Properties
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Heat Deflection Temp. (°C at 1.82 MPa) |
| PESS50 (SPG-based) | 33.2[1] | N/A | N/A |
| PET-TMCD Copolyester | 80 - 168[2] | Amorphous[2] | 102 - 108[7] |
| PCT (CHDM-based) | 88 - 90[8] | 285 - 300[8][9] | ~100 |
| PLA | 55 - 65[10][11] | 150 - 180[10][12] | 50 - 60 |
| PCL | -60[4] | 58 - 65[4] | < Room Temp. |
| PET | 70 - 80[8][12] | 250 - 265[8] | 65 - 75 |
| PBT | 40 - 60 | 220 - 230 | 50 - 65 |
Experimental Protocols
The quantitative data presented in this guide is derived from standardized testing methodologies. Below are detailed protocols for the key experiments used to characterize the mechanical and thermal properties of polyesters.
Mechanical Property Testing
Tensile Properties (ASTM D638 / ISO 527)
Tensile testing is performed to determine a material's tensile strength, Young's modulus, and elongation at break.[13][14][15][16][17][18]
-
Apparatus: A universal testing machine equipped with appropriate grips and an extensometer.
-
Specimen Preparation: Test specimens are typically prepared by injection molding or by machining from a compression-molded plaque into a "dog-bone" shape, as specified in the standards (e.g., Type I for ASTM D638).[14]
-
Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted securely in the grips of the universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.[14]
-
The specimen is pulled apart at a constant crosshead speed (e.g., 5 mm/min for modulus determination and 50 mm/min for strength and elongation, per ISO 527) until it fractures.[19]
-
The load (force) and extension (displacement) are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Thermal Property Testing
Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)
DSC is used to measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[20][21][22][23]
-
Apparatus: A differential scanning calorimeter.
-
Specimen Preparation: A small sample of the material (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[23]
-
Procedure:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen).[20]
-
A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material. The first heating scan provides information about the material as-processed, while the second heating scan, after controlled cooling, reveals the inherent thermal properties.
-
-
Data Analysis:
Visualizing Polyester Structures and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical structures of the key monomers discussed and a typical experimental workflow for polyester characterization.
Caption: Chemical structures of conventional and advanced polyester monomers.
Caption: Experimental workflow for polyester performance characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lookpolymers.com [lookpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
- 9. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. all3dp.com [all3dp.com]
- 12. researchgate.net [researchgate.net]
- 13. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 14. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 15. victortestingmachine.com [victortestingmachine.com]
- 16. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 17. zwickroell.com [zwickroell.com]
- 18. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 19. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 21. en.usb-lab.com [en.usb-lab.com]
- 22. eurolab.net [eurolab.net]
- 23. atslab.com [atslab.com]
Confirming the Purity of 2,6-dioxaspiro[3.3]heptane: A Comparative Guide to NMR and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,6-dioxaspiro[3.3]heptane, a valuable building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical methodology for their needs.
Introduction
This compound is a key structural motif in modern drug discovery, prized for its conformational rigidity and three-dimensional character. Ensuring the purity of this starting material is critical for the synthesis of novel chemical entities with reproducible biological activity. This document outlines the application of two orthogonal analytical techniques, NMR and HPLC, for the unambiguous confirmation of its identity and purity.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound sample.
A Head-to-Head Battle of Bioisosteres: 2,6-Dioxaspiro[3.3]heptane as a Superior Morpholine Surrogate in Drug Design
For researchers and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. The morpholine moiety, a common constituent in numerous bioactive compounds, is often associated with favorable aqueous solubility. However, its metabolic instability and potential for off-target effects can hinder candidate progression. A promising alternative has emerged in the form of 2,6-dioxaspiro[3.3]heptane, a rigid, three-dimensional bioisostere that offers a compelling profile of improved physicochemical and pharmacokinetic properties.
This guide provides an objective comparison of the bioisosteric replacement of morpholine with this compound, supported by experimental data. We delve into the key performance indicators that matter most in drug discovery, including lipophilicity, permeability, and metabolic stability, and provide detailed protocols for the underlying experiments.
Executive Summary: Key Performance Advantages of this compound
The strategic replacement of a morpholine ring with a this compound scaffold can lead to significant improvements in a compound's drug-like properties. Notably, this bioisosteric switch has been shown to:
-
Decrease Lipophilicity (logD): Lowering lipophilicity can reduce off-target effects and improve a compound's safety profile.
-
Maintain or Improve Permeability: Despite a decrease in lipophilicity, the rigid, spirocyclic nature of this compound can help maintain or even enhance cell permeability.
-
Enhance Metabolic Stability: The strained ring system of the spiro-compound can be less susceptible to metabolic degradation, leading to a longer half-life in the body.
These advantages are quantitatively summarized in the comparative data table below.
Data Presentation: Morpholine vs. This compound Analogs
The following table presents a direct comparison of key physicochemical and pharmacokinetic parameters for a pair of compounds, where one contains a morpholine moiety and the other its 2-oxa-6-azaspiro[3.3]heptane bioisostere.[1]
| Parameter | Morpholine Analog (6a) | 2-oxa-6-azaspiro[3.3]heptane Analog (6b) | Rationale for Improvement |
| logD at pH 7.4 | 2.8 | 1.6 | The spirocyclic nature and increased sp³ character of the this compound moiety contribute to a more three-dimensional structure, which can reduce lipophilicity. |
| pKa | 6.7 | 8.2 | The nitrogen in the 2-oxa-6-azaspiro[3.3]heptane is in a less electron-withdrawing environment compared to morpholine, leading to a higher basicity. |
| Intrinsic Permeability (10⁻⁶ cm/s) | 16 | 22 | The rigid conformation of the spirocycle can present a favorable orientation for membrane traversal, potentially offsetting the effect of lower lipophilicity. |
| Intrinsic Clearance (Human Liver Microsomes, µL/min/mg) | 72 | 13 | The strained spirocyclic scaffold is often more resistant to metabolism by cytochrome P450 enzymes, leading to significantly lower clearance. |
| Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) | 61 | 11 | Consistent with microsomal data, the spiro-analog shows greater stability in a more complete cellular metabolism model. |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric replacement of morpholine with this compound.
Caption: Experimental workflow for comparing bioisosteres.
Caption: Impact of improved pharmacokinetics on a signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these assays.
Kinetic Solubility Assay[2][3][4][5][6]
This assay determines the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is relevant for early drug discovery screening.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer with a plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to a well of a 96-well plate.
-
Add PBS (pH 7.4) to achieve the desired final compound concentration (e.g., 198 µL for a final concentration of 100 µM). The final DMSO concentration should be kept low (e.g., 1%).
-
Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a defined period (e.g., 2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.
-
Alternatively, for UV-Vis detection, filter the solutions to remove any precipitate.
-
Measure the absorbance of the filtrate at the compound's λmax.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve.
logD Measurement (Shake-Flask Method)[7][8][9][10]
This assay determines the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH, providing a measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or PBS.
-
Add equal volumes of n-octanol and PBS (pH 7.4) to a vial.
-
Add the test compound to the vial at a suitable concentration.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate the logD value using the following formula: logD = log ([Compound]octanol / [Compound]aqueous).
Caco-2 Permeability Assay[11][12][13][14][15]
This cell-based assay is the industry standard for predicting in vivo drug absorption by measuring the rate of compound transport across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the test compound (dissolved in transport buffer) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), take samples from the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability (for identifying active efflux), reverse the process by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Microsomal Stability Assay[16][17][18][19][20]
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Ice-cold acetonitrile or methanol (to stop the reaction)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the rate of disappearance of the compound over time. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from this data.
References
Assessing the Novelty of 2,6-Dioxaspiro[3.3]heptane Derivatives: A Comparative Guide
The quest for novel chemical scaffolds that can overcome the limitations of traditional, often "flat," aromatic structures in drug discovery has led to a growing interest in three-dimensional bioisosteres. Among these, spiro[3.3]heptane derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of 2,6-dioxaspiro[3.3]heptane derivatives, assessing their novelty by benchmarking against common structural motifs and outlining experimental approaches for their evaluation.
The core novelty of the this compound scaffold lies in its rigid, three-dimensional conformation. This unique geometry can lead to improved physicochemical properties such as increased solubility and metabolic stability, while providing precise vectorization of substituents for enhanced target selectivity.[1][2] These strained spiro heterocycles are increasingly being explored as bioisosteres for common fragments in medicinal chemistry like morpholine, piperazine, and even phenyl rings.[3][4][5][6]
Comparative Physicochemical Properties
The introduction of the spiro[3.3]heptane core can significantly alter key molecular properties relevant to drug development. As a bioisostere for morpholine, 2-oxa-6-azaspiro[3.3]heptane has been shown to decrease lipophilicity (logD) and increase basicity, which can be advantageous for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[3] While specific data for a broad range of this compound derivatives is still emerging, the trends observed for analogous heteroatom-containing spiro[3.3]heptanes provide a strong rationale for their investigation.
| Property | Morpholine | Tetrahydropyran | Piperazine | 2-Oxa-6-azaspiro[3.3]heptane (example analog) | 2,6-Diazaspiro[3.3]heptane (core) |
| Molecular Weight ( g/mol ) | 87.12 | 86.13 | 86.14 | ~113.16 | 98.15[7] |
| logP (calculated) | -0.86 | 1.1 | -1.03 | Lower than morpholine analogs[3] | -1.0 (calculated)[7] |
| pKa (of conjugate acid) | 8.36 | ~ -2.5 | 9.8, 5.6 | ~9.86 (for a specific analog)[3] | Not applicable (no basic nitrogen) |
| Polar Surface Area (Ų) | 12.5 | 9.23 | 24.1 | ~21.7 | 66.6[7] |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
Performance in Biological Systems: A Bioisosteric Advantage
The replacement of traditional ring systems with spiro[3.3]heptane derivatives has demonstrated tangible benefits in drug discovery programs. For instance, the substitution of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant improvement in target selectivity.[8] Similarly, a 2-oxa-6-azaspiro[3.3]heptane analog of the antibacterial agent linezolid was proposed as a more stable bioisostere to tackle non-oxidative metabolism.[3] While these examples do not directly involve this compound, they establish a strong precedent for the potential of this scaffold to yield derivatives with superior pharmacological profiles.
Experimental Protocols for Novelty Assessment
To experimentally validate the novelty and potential advantages of new this compound derivatives, a systematic evaluation of their physicochemical and biological properties is essential.
Protocol: Determination of Lipophilicity (logD) by the Shake-Flask Method
Objective: To measure the lipophilicity of a this compound derivative at a physiologically relevant pH.
Materials:
-
Test compound (this compound derivative)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC with UV detector or LC-MS/MS
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of equal volumes of n-octanol and PBS (pH 7.4) in a centrifuge tube. The final concentration of the test compound should be in the linear range of the analytical method.
-
Securely cap the tube and vortex vigorously for 1-3 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the mixture to stand for a predetermined time to reach equilibrium (e.g., 1-2 hours).
-
Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the aqueous and organic layers.
-
Carefully collect an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of the test compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Calculate the logD value using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Visualizing Novelty and Application
The following diagrams illustrate the conceptual basis for the novelty of this compound derivatives and a potential workflow for their assessment.
Caption: Bioisosteric replacement strategy for enhancing molecular properties.
Caption: Experimental workflow for assessing novel derivatives.
Caption: Hypothetical modulation of a kinase signaling pathway.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Diazaspiro[3.3]heptane Oxalate [benchchem.com]
A Researcher's Guide to the Ring-Opening Polymerization of 2,6-Dioxaspiro[3.3]heptane: A Comparative Overview of Potential Catalytic Systems
For Immediate Publication
Shanghai, China – December 24, 2025 – For researchers, scientists, and professionals in drug development exploring novel biodegradable polymers, this guide offers a comprehensive overview of potential catalytic systems for the ring-opening polymerization (ROP) of 2,6-dioxaspiro[3.3]heptane. While benchmark studies for this specific monomer are not yet prevalent in published literature, this document provides a comparative analysis of catalysts and protocols based on the well-established polymerization of analogous oxetane compounds. This guide serves as a foundational resource for initiating research into the synthesis of poly(this compound), a polymer with potential applications in advanced drug delivery systems and biomedical materials.
Introduction to a Novel Polymer Scaffold
The polymerization of this compound is anticipated to yield a unique polyether with a spirocyclic backbone. The inherent ring strain of the two four-membered oxetane rings, estimated to be around 107 kJ/mol for a single oxetane ring, suggests that ring-opening polymerization should be thermodynamically favorable.[1][2] The resulting polymer is expected to exhibit distinct stereochemical and physical properties compared to linear polyethers, making it an attractive candidate for advanced material design. Given the established reactivity of oxetanes, both cationic and anionic polymerization methods are viable pathways for synthesizing poly(this compound).
Comparative Analysis of Potential Catalytic Systems
The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. Based on extensive research into oxetane polymerization, the following tables summarize potential catalysts for the ROP of this compound.
Cationic Ring-Opening Polymerization (CROP) Catalysts
Cationic polymerization is a primary method for the ROP of oxetanes, proceeding via a tertiary oxonium ion active center.[1][3] This approach is often initiated by strong acids, Lewis acids, or onium salts.
| Initiator/Catalyst System | Typical Reaction Conditions | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM), 0°C to rt | High | Broad (>1.5) |
| Trifluoromethanesulfonic acid (TfOH) | Bulk or in DCM, 0°C | High | Moderate to Broad (1.3-1.8) |
| Methyl trifluoromethanesulfonate (MeOTf) | DCM, -20°C to 0°C | Controlled, predictable by [M]/[I] ratio | Narrow to Moderate (1.1-1.5) |
| Triphenylcarbenium hexafluorophosphate (Ph₃C⁺PF₆⁻) | DCM, rt | Controlled, predictable by [M]/[I] ratio | Narrow (1.1-1.3) |
| Diaryliodonium/Triarylsulfonium salts (Photoinitiators) | Bulk, UV irradiation, rt | High | Broad (>1.5) |
Anionic Ring-Opening Polymerization (AROP) Catalysts
Anionic polymerization of oxetanes is also possible, particularly with monomers bearing electron-withdrawing groups or through an activated monomer mechanism. For this compound, an activated monomer approach may be necessary.
| Initiator/Catalyst System | Typical Reaction Conditions | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| Potassium tert-butoxide (t-BuOK) / 18-crown-6 | Toluene or THF, 80-100°C | Moderate | Moderate (1.2-1.6) |
| n-Butyllithium (n-BuLi) | Toluene, rt to 50°C | Low to Moderate | Broad (>1.5) |
| Triisobutylaluminum (i-Bu₃Al) / Ammonium Salt | Toluene, rt | Controlled, predictable by [M]/[I] ratio | Narrow (1.1-1.4) |
| (Salen)Cr(III) complexes | Toluene, with cocatalyst, elevated temperature | Controlled | Narrow (<1.2) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the cationic and anionic ROP of this compound, adapted from established methods for oxetane polymerization.
General Protocol for Cationic Ring-Opening Polymerization
This protocol describes a typical procedure for the cationic polymerization of this compound using a Lewis acid initiator.
-
Monomer and Solvent Preparation: this compound is purified by distillation over a suitable drying agent (e.g., CaH₂). The solvent, typically dichloromethane (DCM), is dried using a solvent purification system.
-
Reaction Setup: A flame-dried Schlenk flask is charged with the purified monomer and dry DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0°C). The initiator, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise via syringe.
-
Polymerization: The reaction is stirred at the specified temperature for a set period (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Termination and Purification: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
General Protocol for Anionic Ring-Opening Polymerization (Activated Monomer Mechanism)
This protocol outlines a potential approach for the anionic polymerization of this compound, which may require an activated monomer mechanism.
-
Monomer and Reagent Preparation: The monomer and solvent (e.g., toluene) are rigorously purified and dried. The initiator (e.g., potassium tert-butoxide) and any activators (e.g., triisobutylaluminum) are handled under strictly anhydrous and anaerobic conditions.
-
Reaction Setup: A dry reaction vessel is charged with the monomer and solvent under an inert atmosphere.
-
Initiation/Activation: The activator, if used, is added to the monomer solution. Subsequently, the initiator is introduced to begin the polymerization.
-
Polymerization: The reaction is maintained at the desired temperature (e.g., room temperature to 80°C) with stirring.
-
Termination and Work-up: The polymerization is quenched, for example, by the addition of acidified methanol. The polymer is isolated by precipitation, followed by filtration and drying.
-
Characterization: The polymer's properties are determined using GPC and NMR spectroscopy.
Visualizing the Polymerization Workflow
To further clarify the experimental process, the following diagram illustrates a generalized workflow for the ring-opening polymerization of this compound.
Caption: Generalized workflow for the ring-opening polymerization of this compound.
This guide provides a foundational framework for researchers venturing into the synthesis and characterization of poly(this compound). The exploration of the catalysts and protocols outlined herein is anticipated to pave the way for the development of novel polymeric materials with unique properties and a wide range of potential applications.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dioxaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 2,6-dioxaspiro[3.3]heptane. In the absence of direct cross-validation studies for this specific analyte, this document outlines the principles of method validation and cross-validation, and presents a comparative framework based on common analytical techniques used for small organic molecules. The objective is to equip researchers with the foundational knowledge to select, develop, and validate robust analytical methods for their specific research needs.
Data Presentation: A Comparative Analysis of Potential Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. Below is a summary of anticipated validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), two commonly employed analytical methodologies for small organic molecules.
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 2 - 20 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of this compound.
Sample Preparation
A generic sample preparation protocol for a solid matrix is as follows:
-
Extraction: Accurately weigh a portion of the homogenized sample matrix. Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.
-
Filtration/Centrifugation: Remove solid debris by filtering the extract through a 0.22 µm syringe filter or by centrifugation.
-
Dilution: Dilute the clarified extract to a concentration within the linear range of the analytical method.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard to all samples, calibration standards, and quality control samples to correct for variability in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-absorbing agent may be necessary. Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed if UV detection is not feasible.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. The goal of cross-validation is to ensure that the data obtained from different methods are comparable.[1]
Caption: Workflow for the cross-validation of two analytical methods.
Logical Framework for Analytical Method Selection
This diagram presents a logical framework for selecting an appropriate analytical method based on key performance requirements.
Caption: Decision tree for analytical method selection.
References
A Comparative Analysis of Polymer Material Properties for Drug Development Applications
In the realm of drug development, particularly in the design of advanced drug delivery systems, the choice of polymer is a critical determinant of the final product's efficacy, safety, and stability.[1] Biodegradable polymers are frequently favored as they break down into non-toxic byproducts that are easily eliminated by the body.[1] This guide provides a comparative analysis of the material properties of four widely used polymers in drug delivery: Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), Polycaprolactone (PCL), and Polyethylene Glycol (PEG). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate polymer for their specific application.
Key Material Properties for Drug Delivery
The performance of a polymer in a drug delivery system is governed by a combination of its physical, chemical, and biological properties. Key parameters include biocompatibility, biodegradability, drug release kinetics, and mechanical properties.[1][2] These properties are often interconnected and can be tailored by manipulating the polymer's molecular weight, crystallinity, and hydrophilicity.[1]
Biocompatibility and Biodegradability: The primary consideration for any polymer used in biomedical applications is its ability to perform without eliciting an adverse host response.[1] PLGA, PLA, and PCL are well-regarded for their excellent biocompatibility and biodegradability.[1][3] They degrade via hydrolysis into non-toxic, natural metabolites that are eliminated from the body.[4][5][6] PEG is also highly biocompatible and is known for its ability to reduce immunogenicity when attached to drug molecules, a process known as PEGylation.[1][7]
Drug Release Profile: The rate at which a drug is released from the polymer matrix is a crucial factor in determining its therapeutic efficacy.[1] This can be engineered for immediate, sustained, or delayed release by altering the polymer's characteristics.[1] In biodegradable polymers like PLGA, PLA, and PCL, drug release is primarily controlled by diffusion and polymer degradation.[3]
Mechanical and Chemical Stability: The polymer must possess adequate mechanical strength and chemical stability to maintain its structural integrity during handling and under physiological conditions.[1]
Comparative Data of Polymer Properties
The following tables summarize the key quantitative properties of PLGA, PLA, PCL, and PEG based on available literature. It is important to note that these values can vary significantly depending on factors such as molecular weight, copolymer ratio, and processing conditions.[8]
| Property | PLGA (Poly(lactic-co-glycolic acid)) | PLA (Polylactic acid) | PCL (Polycaprolactone) | PEG (Polyethylene Glycol) |
| Biocompatibility | Excellent | Excellent | Excellent | Excellent |
| Degradation Rate | Tunable (days to months) | Slow (months to years) | Very Slow (years) | Generally not biodegradable |
| Primary Degradation Mechanism | Hydrolysis | Hydrolysis | Hydrolysis | N/A |
| Degradation Byproducts | Lactic acid, Glycolic acid | Lactic acid | 6-hydroxycaproic acid | N/A |
| Property | PLGA | PLA | PCL | PEG |
| Tensile Strength (MPa) | 2.70 - 7.30[8] | 50 - 70 | 20 - 33 | Lower than PLGA |
| Young's Modulus (MPa) | 2.70 - 5.50[8] | 3000 - 4000 | 200 - 400 | N/A |
| Crystallinity | Amorphous to semi-crystalline | Varies by isomer ratio | High | High |
| Hydrophilicity | More hydrophilic with higher glycolide content | Hydrophobic | Hydrophobic | Hydrophilic |
Experimental Protocols
The characterization of polymer properties is essential for ensuring the quality and performance of drug delivery systems.[9] A variety of techniques are employed to evaluate the physical, chemical, and morphological characteristics of polymers and the nanoparticles fabricated from them.[9][10]
3.1. Mechanical Testing: Tensile Strength
The mechanical properties of polymer films, such as tensile strength and Young's modulus, are typically determined using standardized tensile testing methods.[8]
-
Standard Methods: ASTM D882 / ISO 527-3.[8]
-
Procedure: A thin film of the polymer is clamped into a universal testing machine. A controlled pulling force is applied to the film until it breaks. The force required to break the film (tensile strength) and the film's stiffness (Young's modulus) are calculated from the resulting stress-strain curve.
-
Significance: These properties are critical for applications where the polymer will be subjected to mechanical stress, such as in implants or scaffolds.[8]
3.2. Polymer Characterization Techniques
A suite of analytical techniques is used to provide a comprehensive understanding of the polymer's properties.[9]
-
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR): These techniques are used to determine the chemical composition and structure of the polymer.[9]
-
Differential Scanning Calorimetry (DSC): DSC is employed to analyze the thermal properties of the polymer, such as its glass transition temperature (Tg) and melting temperature (Tm).[9]
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the molar mass distribution of the polymer, which can influence its degradation rate and mechanical properties.[10]
3.3. Nanoparticle Characterization
For drug delivery systems based on polymeric nanoparticles, specific characterization methods are crucial.[9]
-
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the shape and size of nanoparticles.[10]
-
Dynamic Light Scattering (DLS): DLS is a common technique for measuring the particle size distribution of nanoparticles in a suspension.[10]
-
Zeta Potential Measurement: This technique is used to determine the surface charge of the nanoparticles, which can affect their stability and interaction with biological systems.[10]
Visualizing Key Processes and Relationships
Drug Release Mechanisms from Biodegradable Polymers
The release of a drug from a biodegradable polymer matrix is a complex process governed by diffusion and polymer degradation.[3] The interplay of these mechanisms dictates the overall release profile.
Caption: Dominant mechanisms of drug release from biodegradable polymers over time.
Experimental Workflow for Nanoparticle Fabrication
The emulsion solvent evaporation method is a common technique for preparing drug-loaded polymeric nanoparticles.[11] This workflow illustrates the key steps involved in this process.
Caption: A typical workflow for fabricating polymeric nanoparticles via emulsion solvent evaporation.
Factors Influencing Polymer Degradation Rate
The degradation rate of biodegradable polymers is a critical parameter that can be tuned by altering various polymer properties.[12] This diagram illustrates the key factors that influence the degradation rate of PLGA.
Caption: Key intrinsic polymer properties that influence the rate of degradation.
References
- 1. How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals [eureka.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradable polymers: A sustainable approach to colon drug delivery - Int J Pharm Chem Anal [ijpca.org]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmiweb.com [pharmiweb.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,6-Dioxaspiro[3.3]heptane: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dioxaspiro[3.3]heptane, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes and vapors.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | To prevent skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors.[4] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[5][6] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5][6][7]
1. Waste Identification and Classification:
-
Hazard Assessment: Based on data from similar compounds, this compound waste should be considered a hazardous waste.[1][8] It is the generator's responsibility to determine if their waste is hazardous.[9]
-
Waste Stream Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[4][10]
2. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be kept tightly closed.[1][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's chemical hygiene plan.[4]
-
Storage: Store the waste container in a well-ventilated, cool, and dry area, away from heat, sparks, and open flames.[11] Storage should be in a designated satellite accumulation area or a central hazardous waste storage area.
3. Final Disposal Procedure:
-
Licensed Disposal Facility: The disposal of this compound must be managed by a licensed hazardous waste disposal facility.[11] This may involve chemical destruction or controlled incineration with flue gas scrubbing.[11]
-
Transportation: A certified hazardous waste transporter must be used to move the waste from your facility to the disposal site.[9]
-
Documentation: Maintain a "cradle-to-grave" record of the hazardous waste, including generation, transportation, and final disposal documentation.[6][12]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[11]
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. youthfilter.com [youthfilter.com]
- 3. greenwgroup.com [greenwgroup.com]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. youtube.com [youtube.com]
- 6. dnr.mo.gov [dnr.mo.gov]
- 7. epa.gov [epa.gov]
- 8. aksci.com [aksci.com]
- 9. epa.gov [epa.gov]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
